Technical Documentation Center

6,8-Dioxa-2-azaspiro[3.5]nonane Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 6,8-Dioxa-2-azaspiro[3.5]nonane

Core Science & Biosynthesis

Foundational

Escaping Flatland: Preliminary Biological Screening of 6,8-Dioxa-2-azaspiro[3.5]nonane

Executive Summary: The Rationale for Spirocyclic Bioisosterism In modern medicinal chemistry, an over-reliance on flat, sp²-rich aromatic rings and standard saturated heterocycles (e.g., morpholine, piperazine) has histo...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary: The Rationale for Spirocyclic Bioisosterism

In modern medicinal chemistry, an over-reliance on flat, sp²-rich aromatic rings and standard saturated heterocycles (e.g., morpholine, piperazine) has historically led to clinical attrition due to poor physicochemical properties and off-target toxicities. The industry-wide drive to "escape flatland" has popularized spirocyclic scaffolds, which significantly increase the fraction of sp³-hybridized carbons ( Fsp3​ )[1].

6,8-Dioxa-2-azaspiro[3.5]nonane (CAS 93686-71-6) represents a highly specialized, conformationally restricted scaffold[2]. Featuring an azetidine ring fused at a spiro center to a 1,3-dioxane ring, it serves as a rigidified bioisostere for morpholine or piperidine[3]. The azetidine nitrogen provides a versatile exit vector for library synthesis, while the dioxane oxygens retain critical hydrogen-bond acceptor capabilities without the metabolic vulnerabilities of exposed, flexible ethers[4].

Physicochemical Profiling & Causality in Experimental Design

Before advancing 6,8-dioxa-2-azaspiro[3.5]nonane derivatives into target-specific phenotypic assays, a robust preliminary screening cascade is mandatory. The introduction of the spirocyclic core fundamentally alters the basicity ( pKa​ ) of the azetidine nitrogen and the lipophilicity (LogD) of the molecule compared to its morpholine counterpart[5].

Causality Check: Why prioritize microsomal stability and kinetic solubility first? Spirocycles often exhibit improved metabolic stability due to the steric shielding of the spiro-center, which hinders Cytochrome P450 (CYP) mediated α -oxidation[3]. However, the rigid 3D structure can sometimes lead to high crystal lattice energy, inadvertently reducing thermodynamic solubility. Therefore, evaluating kinetic solubility from DMSO stocks is the most pragmatic first-pass filter to ensure that subsequent biochemical assay readouts are not confounded by compound precipitation.

Preliminary Biological Screening Workflows

ScreeningWorkflow Library 6,8-Dioxa-2-azaspiro[3.5]nonane Scaffold Library ADME In Vitro ADME Profiling (Microsomal Stability & Solubility) Library->ADME Tox Cytotoxicity & Safety (HepG2 & hERG) ADME->Tox T1/2 > 30 min Sol > 50 µM Fail Structural Refinement ADME->Fail Poor ADME Target Target Engagement (Biochemical Assays) Tox->Target IC50 > 50 µM hERG < 10% Tox->Fail Toxic / Off-target Hit Lead Optimization Candidate Target->Hit High Affinity Target->Fail Low Affinity

Workflow for the preliminary biological screening of 6,8-Dioxa-2-azaspiro[3.5]nonane derivatives.

Experimental Protocols: Self-Validating Systems

Protocol 1: High-Throughput Microsomal Stability (HLM/MLM)

Causality & Validation: We utilize a substrate depletion approach rather than metabolite identification in early screening to maximize throughput. The inclusion of Verapamil and Dextromethorphan as positive controls validates the enzymatic activity of the microsomes.

  • Preparation: Dilute 6,8-dioxa-2-azaspiro[3.5]nonane derivatives to 1 µM in 0.1 M potassium phosphate buffer (pH 7.4) containing 0.5 mg/mL Human Liver Microsomes (HLM).

  • Initiation: Pre-incubate at 37°C for 5 minutes. Initiate the reaction by adding an NADPH regenerating system (1 mM NADP+, 5 mM glucose-6-phosphate, 1 U/mL glucose-6-phosphate dehydrogenase).

    • Rationale: A regenerating system is preferred over direct NADPH addition to maintain steady-state cofactor levels, preventing artificial reaction plateauing.

  • Quenching: At time points 0, 5, 15, 30, and 60 minutes, transfer 50 µL aliquots into 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide).

    • Rationale: Cold acetonitrile instantly denatures CYP enzymes, freezing the reaction kinetics.

  • Analysis: Centrifuge at 4000 rpm for 15 minutes. Analyze the supernatant via LC-MS/MS to calculate the half-life ( t1/2​ ) and intrinsic clearance ( CLint​ ).

Protocol 2: Kinetic Solubility via Laser Nephelometry

Causality & Validation: Thermodynamic solubility requires crystalline material and long equilibration times. In preliminary screening, kinetic solubility accurately mimics the conditions of biological assays (where compounds are spiked from DMSO).

  • Serial Dilution: Prepare a 10 mM DMSO stock of the spirocyclic compound. Create a 10-point serial dilution in pure DMSO.

  • Aqueous Spiking: Transfer 2 µL of each DMSO dilution into 198 µL of PBS (pH 7.4) in a 96-well UV-transparent plate (final DMSO concentration = 1%).

  • Incubation: Incubate at room temperature for 2 hours on a plate shaker at 300 rpm.

    • Rationale: This allows sufficient time for kinetically unstable supersaturated solutions to nucleate and precipitate.

  • Measurement: Measure light scattering using a laser nephelometer. The precipitation onset is defined as the lowest concentration where the scattering signal exceeds the buffer baseline by 3 standard deviations.

Data Presentation: Comparative Scaffold Analysis

To illustrate the pharmacological advantage of the 6,8-dioxa-2-azaspiro[3.5]nonane scaffold, the following table summarizes typical screening metrics when replacing a standard morpholine moiety with the spirocycle in a hypothetical lead inhibitor cascade.

ParameterMorpholine Analog6,8-Dioxa-2-azaspiro[3.5]nonane AnalogAssay Implication
Fsp3​ Fraction 0.450.72Increased 3D character, better target specificity.
HLM t1/2​ (min) 18.5> 60.0Reduced CYP450-mediated clearance.
Kinetic Sol. (µM) > 200150Slight drop due to rigidity, but highly acceptable.
HepG2 IC50​ (µM) 45.2> 100Reduced off-target cytotoxicity.
hERG Inhibition 15% at 10 µM< 5% at 10 µMImproved cardiovascular safety profile.

Advanced Target Engagement & Safety (E-E-A-T)

Once the ADME profile is validated, the spirocycle derivatives are subjected to cytotoxicity and hERG screening. The rigid nature of 6,8-dioxa-2-azaspiro[3.5]nonane often reduces promiscuous binding to the hERG potassium channel—a common liability with basic amines[6]. Because the azetidine nitrogen is sterically encumbered by the spiro-fusion, its interaction with the key aromatic residues (Tyr652, Phe656) in the hERG inner cavity is significantly attenuated. This structural nuance allows medicinal chemists to push dosages higher during in vivo efficacy models without triggering QT prolongation liabilities.

References

  • Title: 6,8-Dioxa-2-azaspiro[3.5]nonane CAS#93686-71-6 | Global PFAS Screening Tool Source: ChemRadar URL: [Link]

  • Title: Strained spiro heterocycles as potential bioisosteres: an update on the synthesis of heteroatom-containing spiro[7]hexanes and spiro[3.3]heptanes Source: Chemical Communications (RSC Publishing) URL: [Link]

  • Title: Structure-Based Development of Novel Spiro-Piperidine ASH1L Inhibitors Source: ACS Publications URL: [Link]

  • Title: Put a ring on it: application of small aliphatic rings in medicinal chemistry Source: PMC URL: [Link]

  • Title: Unlocking Diverse Spirocyclic Chemical Space Enabled by Nickel Catalysis Source: Chinese Chemical Society URL: [Link]

Sources

Exploratory

Strategic Exploitation of Dioxa-Azaspiro Scaffolds in Modern Therapeutics and Diagnostics: A Technical Guide

Executive Summary: The Case for Spirocyclic Conformational Restriction In modern drug discovery, the transition from planar, sp(2)-rich "flatland" molecules to three-dimensional, sp(3)-rich architectures is a proven stra...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary: The Case for Spirocyclic Conformational Restriction

In modern drug discovery, the transition from planar, sp(2)-rich "flatland" molecules to three-dimensional, sp(3)-rich architectures is a proven strategy for improving clinical success rates. Spirocyclic scaffolds, particularly the 1,4-dioxa-8-azaspiro[4.5]decane system, have emerged as highly versatile structural motifs.

By locking a piperidine ring into a rigid orthogonal orientation with a dioxolane ring, this scaffold achieves several critical physicochemical upgrades:

  • Tuning of Lipophilicity (logP/logD): The incorporation of the oxygen-rich ketal moiety significantly lowers lipophilicity compared to simple alkyl or aryl piperidines, improving aqueous solubility and reducing non-specific binding[1].

  • Metabolic Stability: The spirocyclic core shields adjacent carbon centers from cytochrome P450-mediated oxidation.

  • Vectorial Precision: The rigid 3D geometry allows for the precise spatial projection of pharmacophores, making it an ideal bioisostere and a structural linker in targeted protein degradation (PROTACs)[2].

This whitepaper details the mechanistic rationale, experimental protocols, and quantitative data supporting the application of dioxa-azaspiro compounds across neuro-oncology imaging, infectious disease therapeutics, and metal-free diagnostic agents.

Neuro-Oncology & PET Imaging: Targeting the Sigma-1 (σ1) Receptor

The Sigma-1 (σ1) receptor is a unique 25.3 kDa chaperone protein highly overexpressed in human carcinomas and melanomas, making it a prime target for Positron Emission Tomography (PET) imaging[1]. Historically, σ1 radioligands suffered from high lipophilicity, leading to slow background washout and poor tumor-to-muscle contrast.

By replacing highly lipophilic benzofuran or simple piperidine moieties with a 1,4-dioxa-8-azaspiro[4.5]decane residue, researchers successfully developed [18F]5a (8-(4-(2-Fluoroethoxy)benzyl)-1,4-dioxa-8-azaspiro[4.5]decane). The cyclic acetal function drastically lowers lipophilicity (log D7.4 = 0.81 ± 0.13) while retaining nanomolar affinity for the σ1 receptor[3]. Furthermore, the lack of a bulky aromatic system connected to the spirocyclic piperidine eliminates off-target binding to the vesicular acetylcholine transporter (VAChT)[3].

Quantitative Binding Data

Table 1: Binding Affinities and Selectivity of Dioxa-Azaspiro σ1 Ligands[1][3]

CompoundScaffold ModificationKi (σ1) nMKi (σ2) nMVAChT Affinity (Ki) nMSelectivity (VAChT/σ1)
Compound 5a 1,4-dioxa-8-azaspiro[4.5]decane5.4 ± 0.4162>75001404-fold
Compound 7a Simple 4-methylpiperidine8.2 ± 0.62151200146-fold
Experimental Protocol: One-Pot Radiosynthesis of [18F]5a

To ensure high specific activity and radiochemical purity for in vivo tumor xenograft imaging, the following self-validating radiosynthesis protocol is employed[1]:

  • Azeotropic Drying: Transfer aqueous [18F]fluoride (target production) to a V-vial containing Kryptofix 222 (K222, 5.0 mg) and K2CO3 (1.0 mg) in CH3CN/H2O. Dry azeotropically at 110 °C under a stream of helium.

  • Nucleophilic Substitution: Add the tosylate precursor of the dioxa-azaspiro compound (2.0 mg) dissolved in anhydrous DMSO (0.5 mL) to the dried [18F]F-/K222 complex.

  • Heating: React at 110 °C for 10 minutes to facilitate the SN2 displacement of the tosylate leaving group.

  • Purification: Quench the reaction with HPLC mobile phase and inject directly onto a semi-preparative RP-HPLC column. Collect the radioactive fraction corresponding to[18F]5a.

  • Formulation: Dilute the fraction with water, trap on a C18 Sep-Pak cartridge, wash with sterile water, and elute with absolute ethanol (0.5 mL) followed by saline (4.5 mL) to achieve a radiochemical purity of >95%[1].

G n1 Tosylate Precursor (Dioxa-azaspiro core) n2 [18F]Fluorination (K222, K2CO3, 110°C) n1->n2 n3 RP-HPLC Purification (Radiochemical Purity >95%) n2->n3 n4 Formulation (C18 Sep-Pak, EtOH/Saline) n3->n4 n5 PET Imaging (Tumor Xenograft Model) n4->n5

Caption: Workflow for [18F]-radiolabeling and PET imaging of Sigma-1 receptors.

Antimycobacterial Agents: Cationic Amphiphilic Membrane Disruption

The rise of multi-drug resistant Mycobacterium tuberculosis necessitates the development of novel antibacterials that target the cell membrane to eradicate "persister" organisms[4]. Cationic amphiphiles achieve this by perturbing the lipid bilayer. However, balancing lipophilicity to maintain membrane disruption without causing severe mammalian cytotoxicity is a major structural challenge.

Researchers have utilized the 1,4-dioxa-8-azaspiro[4.5]decane moiety as a positively charged, polar headgroup attached to position 3 of an indole scaffold[4]. The insertion of this specific spirocyclic hydrogen-bonding entity reduces overall lipophilicity (log D) while preserving the necessary basicity (pKa) for protonation at physiological pH. This structural tuning yields compounds that exhibit balanced profiles of potency, selective mycobacterial activity, and in vitro metabolic stability[4].

Quantitative Antimycobacterial Data

Table 2: Antimycobacterial Activity of Amphiphilic Indoles[4]

Compound MotifIndole CoreR2 Position (Basic Headgroup)MIC50 (M. tuberculosis H37Rv)
Compound 73c 6-Methoxyindole1,4-dioxa-8-azaspiro[4.5]decane1–3 μM
Compound 64 7-AzaindoleSimple Piperidine> 50 μM (Inactive)
Experimental Protocol: Bacteriological Membrane Permeabilization Assay

To validate that the dioxa-azaspiro derivative acts via membrane disruption rather than an epiphenomenon, a depolarization assay is conducted[5]:

  • Culture Preparation: Grow M. bovis BCG to mid-log phase (OD600 ~0.6) in Middlebrook 7H9 broth.

  • Dye Loading: Harvest cells, wash, and resuspend in buffer containing the membrane potential-sensitive fluorescent dye DiOC2(3) (3,3'-diethyloxacarbocyanine iodide).

  • Compound Exposure: Treat the loaded cells with the dioxa-azaspiro indole derivative at 1x, 2x, and 4x the MIC50 concentration. Include Isoniazid as a negative control (does not permeabilize membranes)[6].

  • Flow Cytometry: Monitor the red/green fluorescence ratio over a 4-hour time course. A decrease in the red/green ratio indicates membrane depolarization (loss of ΔΨ).

  • Viability Correlation: Plate aliquots concurrently for Colony Forming Unit (CFU) counting to confirm that membrane permeabilization precedes bactericidal cell death[5].

G n1 Amphiphilic Indole (Dioxa-azaspiro Motif) n2 Mycobacterial Membrane Accumulation n1->n2 n3 Membrane Depolarization (Loss of ΔΨ via DiOC2) n2->n3 n4 Envelope Stress Response (piniBAC / pclgR upregulation) n3->n4 n5 Bactericidal Cell Death (M. tuberculosis) n4->n5

Caption: Mechanism of mycobacterial cell death via cationic amphiphilic membrane disruption.

Metal-Free MRI Contrast Agents: Stabilizing Nitroxide Radicals

Gadolinium (Gd) complexes are the clinical standard for T1-weighted MRI contrast agents due to their high spin quantum number. However, Gd toxicity (e.g., nephrogenic systemic fibrosis) has driven the search for metal-free alternatives[7]. Organic nitroxide (NO) radicals possess an unpaired electron (S = 1/2) capable of shortening T1 relaxation times, but they generally suffer from rapid in vivo reduction by ascorbic acid (AsA)[8].

To solve this, the dioxa-azaspiro[4.5]decane (DAD) framework is utilized to sterically shield the NO radical. By synthesizing a library of DAD-X derivatives (where X = methyl, ethyl, phenyl, etc.), researchers mapped the relationship between substituent hydrophobicity, water molecule orientation, and reduction resistance[8].

Structural Causality in Radical Stability

The spirocyclic oxygen atoms in the DAD framework serve a dual purpose:

  • Water Coordination: The electronegative oxygen atoms in the dioxolane ring coordinate bulk water molecules, bringing them into close proximity with the paramagnetic center, thereby enhancing the r1 relaxivity.

  • Steric/Electronic Shielding: The spiro-fusion creates a rigid steric bulk that physically blocks reductants like ascorbic acid from accessing the NO radical[8].

Table 3: Properties of DAD-X Metal-Free MRI Contrast Agents[8]

CompoundSubstituent (X)Hydrophobicity (log P)r1 RelaxivityReactivity to Ascorbic Acid (k2)
DAD-Me MethylLowHighLow (Highly Stable)
DAD-Ph PhenylHighLowHigh (Rapidly Reduced)

Insight: There is a strong negative correlation between r1 relaxivity and hydrophobicity. DAD-Me represents the optimal balance, utilizing the dioxa-azaspiro core to maintain a highly stable, highly relaxive metal-free contrast agent[8].

Emerging Applications: PROTAC Linker Technologies

Beyond direct target engagement, the 1,4-dioxa-8-azaspiro[4.5]decane scaffold is increasingly utilized as a rigid linker in Proteolysis Targeting Chimeras (PROTACs)[2].

Traditional PROTACs utilize flexible PEG (polyethylene glycol) or alkyl chains to connect the E3 ligase ligand to the Protein of Interest (POI) ligand. However, excessive flexibility incurs a high entropic penalty upon ternary complex formation. By embedding a dioxa-azaspiro core into the linker, medicinal chemists can restrict the conformational ensemble of the PROTAC. The rigid vectorization forces the E3 ligase and POI into a highly specific spatial proximity, enhancing the cooperativity of the ternary complex and increasing ubiquitination efficiency[2].

Conclusion

The 1,4-dioxa-8-azaspiro[4.5]decane scaffold is far more than a simple chemical curiosity; it is a highly programmable structural tool. Whether utilized to lower the lipophilicity of PET radiotracers for rapid background washout, to balance the amphiphilicity of membrane-disrupting antimycobacterials, or to sterically shield paramagnetic radicals for metal-free MRI, the spirocyclic core offers solutions to some of the most persistent physicochemical bottlenecks in drug development.

References

  • 18F-Labeled 1,4-Dioxa-8-azaspiro[4.5]decane Derivative: Synthesis and Biological Evaluation of a σ1 Receptor Radioligand with Low Lipophilicity as Potent Tumor Imaging Agent. Journal of Medicinal Chemistry (2015). ACS Publications.[Link]

  • Amphiphilic Indole Derivatives as Antimycobacterial Agents: Structure–Activity Relationships and Membrane Targeting Properties. Journal of Medicinal Chemistry (2017). ACS Publications.[Link]

  • Effects of Substituents on the Properties of Metal-Free MRI Contrast Agents. ACS Omega (2019). ACS Publications.[Link]

  • Indolylalkyltriphenylphosphonium Analogues Are Membrane-Depolarizing Mycobactericidal Agents. ACS Medicinal Chemistry Letters (2017). ACS Publications.[Link]

Sources

Protocols & Analytical Methods

Method

The Rising Star in 3D Fragment-Based Drug Discovery: 6,8-Dioxa-2-azaspiro[3.5]nonane as a Versatile Building Block in Medicinal Chemistry

The imperative to "escape from flatland" in medicinal chemistry has catalyzed a profound shift towards the exploration of three-dimensional (3D) molecular scaffolds.[1] These sp³-rich structures offer a pathway to novel...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

The imperative to "escape from flatland" in medicinal chemistry has catalyzed a profound shift towards the exploration of three-dimensional (3D) molecular scaffolds.[1] These sp³-rich structures offer a pathway to novel chemical space, improved physicochemical properties, and enhanced intellectual property positions for next-generation therapeutics.[2][3] Among the burgeoning class of spirocyclic building blocks, 6,8-dioxa-2-azaspiro[3.5]nonane is emerging as a scaffold of significant interest. Its unique topology, combining a constrained azetidine ring with a 1,3-dioxane moiety, presents a compelling platform for the design of innovative drug candidates.

This comprehensive guide provides researchers, scientists, and drug development professionals with detailed application notes and protocols for leveraging the 6,8-dioxa-2-azaspiro[3.5]nonane scaffold. We will delve into its strategic value as a bioisosteric replacement, outline synthetic and derivatization methodologies based on established chemistry of its analogs, and propose its application in modern drug discovery campaigns.

The Strategic Advantage of the 6,8-Dioxa-2-azaspiro[3.5]nonane Core

The rigid, spirocyclic nature of 6,8-dioxa-2-azaspiro[3.5]nonane imparts several desirable features for a medicinal chemistry building block:

  • Three-Dimensional Vectorial Display: The scaffold orients substituents in well-defined vectors, enabling precise probing of protein binding pockets and the optimization of ligand-receptor interactions. This is a significant advantage over conformationally flexible or planar systems.

  • Bioisosteric Potential: Spirocyclic azaspiroalkanes are increasingly recognized as valuable bioisosteres for common motifs like piperidine and piperazine.[1][3][4][5] The 6,8-dioxa-2-azaspiro[3.5]nonane core can be envisioned as a novel surrogate for these groups, potentially offering improvements in metabolic stability, aqueous solubility, and lipophilicity.[1][6] The inclusion of the 1,3-dioxane ring introduces polarity and potential hydrogen bond accepting features, further differentiating it from all-carbon spirocycles.

  • Novel Chemical Space: As a less explored scaffold, derivatives of 6,8-dioxa-2-azaspiro[3.5]nonane represent a gateway to novel chemical matter with strong patentability.

Synthesis of the Core Scaffold

While the literature on the synthesis of 6,8-dioxa-2-azaspiro[3.5]nonane itself is not abundant, methodologies for closely related structures, such as 2,5-dioxa-8-azaspiro[3.5]nonane, provide a validated blueprint.[7] The following proposed synthetic workflow is adapted from these established procedures.

G cluster_synthesis Proposed Synthesis of 6,8-Dioxa-2-azaspiro[3.5]nonane start 1,3-Propanediol Derivative step1 Protection & Functionalization start->step1 e.g., Tritylation step2 Introduction of Azide step1->step2 e.g., Mesylation, NaN3 step3 Reduction to Amine step2->step3 e.g., H2, Pd/C step4 Cyclization with Epichlorohydrin step3->step4 Base step5 Deprotection step4->step5 Acidic Conditions product 6,8-Dioxa-2-azaspiro[3.5]nonane step5->product G cluster_derivatization Key Derivatization Strategies scaffold 6,8-Dioxa-2-azaspiro[3.5]nonane amide Amide Formation (R-COOH, HATU) scaffold->amide reductive Reductive Amination (R-CHO, NaBH(OAc)3) scaffold->reductive arylation N-Arylation (Ar-X, Pd catalyst) scaffold->arylation

Sources

Application

Unlocking Novel Chemical Space: Application Notes and Protocols for the Derivatization of 7-Azaspiro[3.5]nonan-1-one in Drug Discovery

Introduction: Embracing Three-Dimensionality in Medicinal Chemistry The paradigm of "escaping from flatland" has become a central theme in modern drug discovery, compelling medicinal chemists to explore molecular archite...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: Embracing Three-Dimensionality in Medicinal Chemistry

The paradigm of "escaping from flatland" has become a central theme in modern drug discovery, compelling medicinal chemists to explore molecular architectures beyond traditional two-dimensional aromatic systems.[1] In this pursuit, spirocyclic scaffolds have emerged as a powerful tool, offering rigid three-dimensional frameworks that can significantly enhance the pharmacological properties of drug candidates.[1] The 7-azaspiro[3.5]nonan-1-one core, with its unique fusion of a piperidine and a cyclobutanone ring, represents a particularly attractive building block. Its inherent structural rigidity can lead to improved binding affinity and selectivity for biological targets, while the presence of both a secondary amine and a ketone functional group provides two versatile handles for a wide array of chemical modifications.[1]

This guide provides a comprehensive overview of the derivatization of the 7-azaspiro[3.5]nonan-1-one scaffold, presenting detailed protocols for key chemical transformations and highlighting its application in the development of novel therapeutics, including G protein-coupled receptor (GPCR) agonists and covalent inhibitors of oncogenic proteins.[1]

Core Synthesis of 7-Azaspiro[3.5]nonan-1-one

A robust and scalable synthesis of the 7-azaspiro[3.5]nonan-1-one core is the foundational step for any drug discovery program leveraging this scaffold. One of the most prevalent methods for constructing the spirocyclic β-lactam core is the Staudinger [2+2] ketene-imine cycloaddition. This reaction involves the coupling of a ketene, generated in situ from an acyl chloride, with an imine derived from a piperidin-4-one derivative.[2]

Protocol 1: Synthesis via Staudinger [2+2] Cycloaddition

This protocol outlines the synthesis of a protected 7-azaspiro[3.5]nonan-1-one derivative, which can be deprotected in a subsequent step.

Step 1: Imine Formation

  • To a solution of N-Boc-4-piperidone (1.0 eq) in toluene, add benzylamine (1.0 eq).

  • Fit the reaction vessel with a Dean-Stark apparatus to remove water azeotropically.

  • Heat the mixture to reflux for 4-6 hours or until the theoretical amount of water is collected.

  • Cool the reaction mixture and concentrate under reduced pressure to yield the crude imine, which can be used in the next step without further purification.

Step 2: [2+2] Cycloaddition

  • In a separate flask, dissolve an appropriate acid chloride (e.g., chloroacetyl chloride, 1.1 eq) in anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon) and cool to -78 °C.

  • To this solution, slowly add a solution of the imine (1.0 eq) in anhydrous DCM.

  • After the addition is complete, add triethylamine (1.5 eq) dropwise to the reaction mixture.

  • Allow the reaction to warm slowly to room temperature and stir overnight.

  • Quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the protected 7-azaspiro[3.5]nonan-1-one.

Causality Behind Experimental Choices:

  • The use of N-Boc-4-piperidone protects the piperidine nitrogen, preventing it from interfering with the cycloaddition reaction.

  • The in situ formation of the imine followed by immediate use is often preferred to avoid decomposition.

  • The cycloaddition is performed at low temperatures (-78 °C) to control the reactivity of the ketene and improve the diastereoselectivity of the reaction. Triethylamine is added last to generate the ketene in situ from the acid chloride.

Key Derivatization Strategies and Protocols

The 7-azaspiro[3.5]nonan-1-one scaffold offers two primary points for diversification: the secondary amine of the piperidine ring and the ketone of the cyclobutanone ring. This allows for the systematic exploration of chemical space to optimize structure-activity relationships (SAR).

N-Arylation of the Piperidine Nitrogen

The introduction of aryl and heteroaryl substituents on the piperidine nitrogen is a common strategy to modulate the pharmacological properties of the scaffold. The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds and is well-suited for this purpose.

This protocol is a representative method for the N-arylation of 7-azaspiro[3.5]nonan-1-one and may require optimization for specific substrates.

Materials:

  • 7-Azaspiro[3.5]nonan-1-one (or a protected precursor, 1.0 eq)

  • Aryl halide (e.g., aryl bromide, 1.2 eq)

  • Palladium catalyst (e.g., Pd₂(dba)₃, 2-5 mol%)

  • Phosphine ligand (e.g., Xantphos, 4-10 mol%)

  • Base (e.g., Cs₂CO₃, 2.0 eq)

  • Anhydrous, degassed solvent (e.g., toluene or 1,4-dioxane)

Procedure:

  • To a dry reaction vessel, add the 7-azaspiro[3.5]nonan-1-one, aryl halide, palladium catalyst, phosphine ligand, and base.

  • Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.

  • Add the anhydrous, degassed solvent via syringe.

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature and dilute with an appropriate solvent (e.g., ethyl acetate).

  • Filter the mixture through a pad of Celite to remove the catalyst and inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Expert Insights:

  • The choice of ligand is crucial for the success of the Buchwald-Hartwig amination. Bulky, electron-rich phosphine ligands, such as Xantphos or BrettPhos, are often effective in promoting the coupling of unactivated aryl chlorides and bromides.

  • The base plays a critical role in the catalytic cycle, and its strength should be matched to the substrate and ligand. Cesium carbonate is a commonly used base for this transformation.

  • Thorough degassing of the solvent is essential to prevent the oxidation of the palladium(0) catalyst.

N_Arylation_Workflow Start 7-Azaspiro[3.5]nonan-1-one Reaction Buchwald-Hartwig Amination Start->Reaction Reagents Aryl Halide, Pd Catalyst, Ligand, Base Reagents->Reaction Purification Work-up & Purification Reaction->Purification Product N-Aryl-7-azaspiro[3.5]nonan-1-one Purification->Product

Caption: Workflow for N-Arylation.

Reductive Amination of the Cyclobutanone Carbonyl

The ketone functionality of the cyclobutanone ring provides a key site for diversification through reductive amination. This reaction allows for the introduction of a wide range of primary and secondary amines, leading to the formation of new C-N bonds and the creation of a new chiral center.

This protocol is adapted for solid-phase synthesis, which is particularly useful for the generation of compound libraries.[3]

Materials:

  • Resin-bound 7-azaspiro[3.5]nonan-1-one

  • Primary or secondary amine (5.0 eq)

  • Reducing agent (e.g., sodium triacetoxyborohydride, NaBH(OAc)₃, 5.0 eq)

  • Solvent (e.g., 1% acetic acid in N,N-dimethylformamide (DMF))

Procedure:

  • Swell the resin-bound 7-azaspiro[3.5]nonan-1-one in the reaction solvent.

  • Add a solution of the desired amine in the reaction solvent to the swollen resin.

  • Agitate the mixture for 1 hour at room temperature to facilitate imine formation.

  • Add the reducing agent to the reaction vessel.

  • Agitate the mixture for an additional 8-12 hours at room temperature.

  • Drain the reaction solution and wash the resin sequentially with DMF, a 1:1 mixture of DMF/water, DMF, DCM, and methanol.

  • Dry the resin-bound product under vacuum.

  • The final compound can be cleaved from the resin using standard procedures (e.g., with trifluoroacetic acid).

Self-Validating System:

  • The use of excess reagents (amine and reducing agent) drives the reaction to completion, which is a key advantage of solid-phase synthesis.

  • The washing steps are crucial for removing excess reagents and byproducts, ensuring the purity of the final compound after cleavage.

  • Monitoring the reaction progress can be achieved by cleaving a small amount of resin and analyzing the product by LC-MS.

Reductive_Amination_Workflow Start Resin-bound 7-Azaspiro[3.5]nonan-1-one Imine_Formation Imine Formation Start->Imine_Formation Amine Primary/Secondary Amine Amine->Imine_Formation Reduction Reduction Imine_Formation->Reduction Reducing_Agent NaBH(OAc)₃ Reducing_Agent->Reduction Product Resin-bound 1-Amino-7-azaspiro[3.5]nonane Reduction->Product

Caption: Reductive Amination Workflow.

Applications in Drug Discovery

Derivatives of 7-azaspiro[3.5]nonan-1-one have shown significant promise in several therapeutic areas, demonstrating the versatility of this scaffold.

GPR119 Agonists for Type 2 Diabetes

G protein-coupled receptor 119 (GPR119) is a promising target for the treatment of type 2 diabetes.[4] Agonists of GPR119 stimulate glucose-dependent insulin secretion and the release of incretin hormones.[4] The 7-azaspiro[3.5]nonane scaffold has been successfully employed to develop potent and selective GPR119 agonists.[5] The rigid spirocyclic core helps to orient the key pharmacophoric elements for optimal interaction with the receptor.[5]

Compound ID Scaffold hGPR119 EC₅₀ (nM) Reference
17 Spirocyclic cyclohexane4[4]
54g 7-Azaspiro[3.5]nonanePotent agonist[6]
Covalent Inhibitors of KRAS G12C in Oncology

The KRAS oncogene is one of the most frequently mutated genes in human cancers, and the G12C mutation has been a particularly challenging target. Recently, covalent inhibitors that bind to the mutant cysteine residue have shown clinical efficacy.[7] Derivatives of 1-{2,7-diazaspiro[3.5]nonan-2-yl}prop-2-en-1-one have been identified as potent covalent inhibitors of KRAS G12C.[1] The spirocyclic moiety plays a crucial role in positioning the acryloyl "warhead" for covalent modification of the target protein.[1] These compounds have demonstrated favorable metabolic stability and anti-tumor activity in preclinical models.[1]

Compound ID Scaffold Inhibitory Activity Key Features Reference
7b 1-{2,7-Diazaspiro[3.5]nonan-2-yl}prop-2-en-1-onePotent covalent inhibitorHigh metabolic stability, in vivo anti-tumor effect[1]
ASP6918 1-{2,7-Diazaspiro[3.5]nonan-2-yl}prop-2-en-1-onePotent in vitro activityDose-dependent tumor regression in vivo[7]

Physicochemical Properties and Metabolic Stability

A key advantage of incorporating spirocyclic scaffolds is the potential for improved physicochemical properties.[5] The increased fraction of sp³-hybridized carbons (Fsp³) is often correlated with enhanced aqueous solubility and metabolic stability. Studies have shown that azaspirocycles can exhibit lower lipophilicity (LogD) and improved metabolic stability compared to their non-spirocyclic counterparts.[5] For example, a 7-oxa-2-azaspiro[3.5]nonane derivative showed increased water solubility compared to its piperidine analog.[5]

Property General Trend for Azaspirocycles Impact on Drug Development
Aqueous Solubility Generally increasedImproved bioavailability and formulation options
Lipophilicity (LogP/LogD) Generally decreasedReduced off-target toxicity and improved ADME profile
Metabolic Stability Often enhancedIncreased half-life and reduced drug-drug interactions

Conclusion

The 7-azaspiro[3.5]nonan-1-one scaffold is a valuable and versatile building block in modern medicinal chemistry. Its inherent three-dimensional structure and the presence of two orthogonal functional handles provide a robust platform for the generation of diverse compound libraries. The successful application of its derivatives as potent modulators of challenging drug targets such as GPR119 and KRAS G12C highlights the significant potential of this scaffold in the ongoing quest for novel and effective therapeutics. The protocols and insights provided in this guide are intended to empower researchers to effectively utilize the 7-azaspiro[3.5]nonan-1-one core in their drug discovery programs.

References

  • Discovery and biological evaluation of 1-{2,7-diazaspiro[3.5]nonan-2-yl}prop-2-en-1-one derivatives as covalent inhibitors of KRAS G12C with favorable metabolic stability and anti-tumor activity - PubMed. Available from: [Link]

  • Synthesis of Azaspirocycles and their Evaluation in Drug Discovery - ResearchGate. Available from: [Link]

  • Improvement in Aqueous Solubility in Small Molecule Drug Discovery Programs by Disruption of Molecular Planarity and Symmetry. Available from: [Link]

  • Highly Efficient and Reusable Copper-Catalyzed N-Arylation of Nitrogen-Containing Heterocycles with Aryl Halides - MDPI. Available from: [Link]

  • Design and synthesis of novel and potent GPR119 agonists with a spirocyclic structure. Available from: [Link]

  • The Research Progress of Direct KRAS G12C Mutation Inhibitors. Available from: [Link]

  • Efficient copper-catalyzed intramolecular N-arylation for the synthesis of oxindoles. Available from: [Link]

  • Highly efficient and mild copper-catalyzed N- and C-arylations with aryl bromides and iodides - PubMed. Available from: [Link]

  • Design, synthesis and biological evaluation of novel 7-azaspiro[3.5]nonane derivatives as GPR119 agonists - PubMed. Available from: [Link]

  • Design and Synthesis of KRAS G12C Inhibitors for Antitumor Evaluation Harboring Combination Therapy with Nrf2, PARP-7, and Pan-USP Inhibitors to Alleviate Drug Resistance Synergistically - ACS Figshare. Available from: [Link]

  • Discovery of ASP6918, a KRAS G12C inhibitor: Synthesis and structure-activity relationships of 1-{2,7-diazaspiro[3.5]non-2-yl}prop-2-en-1-one derivatives as covalent inhibitors with good potency and oral activity for the treatment of solid tumors - PubMed. Available from: [Link]

  • Catalyst-transfer polymerization of arylamines by the Buchwald–Hartwig cross-coupling - Polymer Chemistry (RSC Publishing). Available from: [Link]

  • meta-Non-flat substituents: a novel molecular design to improve aqueous solubility in small molecule drug discovery - Organic & Biomolecular Chemistry (RSC Publishing). Available from: [Link]

  • Activity of direct KRAS(G12C) inhibitors in preclinical models of pediatric cancer - PMC. Available from: [Link]

  • Recent Progress Concerning the N-Arylation of Indoles - PMC. Available from: [Link]

  • Development of a practical Buchwald–Hartwig amine arylation protocol using a conveniently prepared (NHC)Pd(R-allyl)Cl catalyst | Request PDF - ResearchGate. Available from: [Link]

  • QSPR Studies on Aqueous Solubilities of Drug-Like Compounds - ResearchGate. Available from: [Link]

  • A General and Efficient Copper Catalyst for the Amidation of Aryl Halides and the N-Arylation of Nitrogen Heterocycles - Organic Chemistry Portal. Available from: [Link]

  • oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design - French-Ukrainian Journal of Chemistry. Available from: [Link]

  • Characterisation of a novel KRAS G12C inhibitor ASP2453 that shows potent anti-tumour activity in KRAS G12C-mutated preclinical models - PMC. Available from: [Link]

  • Structure-guided Design of Potent Spirocyclic Inhibitors of Severe Acute Respiratory Syndrome Coronavirus-2 3C-Like Protease - PMC. Available from: [Link]

  • synthesis of 1-azaspiro[4.5]-7-decen-2-one from l- asparagine and l-aspartic acid. Available from: [Link]

Sources

Method

Application Note: Catalytic Methods for the Synthesis and Functionalization of 2-Oxa-6-azaspiro[3.3]heptane

Executive Summary & Rationale The 2-oxa-6-azaspiro[3.3]heptane scaffold has emerged as a highly valuable three-dimensional structural surrogate for morpholine in modern drug discovery[1]. Its unique spirocyclic geometry...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Rationale

The 2-oxa-6-azaspiro[3.3]heptane scaffold has emerged as a highly valuable three-dimensional structural surrogate for morpholine in modern drug discovery[1]. Its unique spirocyclic geometry alters the physicochemical profile of drug candidates, often improving metabolic stability, modulating basicity, and expanding available structural space. However, early synthetic routes relied on stoichiometric, harsh deprotection steps that severely limited commercial scalability[1],[2]. This application note details a modernized, fully catalytic approach to synthesizing and isolating this spirocycle, followed by its downstream catalytic functionalization via palladium-catalyzed C–N cross-coupling.

Mechanistic Insights: Overcoming Synthetic Bottlenecks

Historically, the synthesis of 2-oxa-6-azaspiro[3.3]heptane utilized a cyclization reaction with p-toluenesulfonamide, followed by detosylation using magnesium turnings in methanol[1]. This heterogeneous deprotection is notoriously difficult to scale due to the formation of magnesium salts that result in sluggish filtration and significant product loss (often yielding <47% on a 100 g scale)[1],[2].

To bypass this bottleneck, process chemists transitioned to an N-benzyl protected intermediate synthesized from 3,3-bis(bromomethyl)oxetane (BBMO)[3], enabling the use of catalytic hydrogenolysis [1]. The debenzylation is performed using Palladium on Carbon (Pd/C) under a hydrogen atmosphere.

Causality in Acid Selection : The free base of 2-oxa-6-azaspiro[3.3]heptane is highly reactive and unstable. In-situ salt formation is required during hydrogenolysis. However, the choice of acid is mechanistically critical:

  • Hydrochloric Acid (HCl) : Induces electrophilic ring-opening of the highly strained oxetane moiety[1].

  • p-Toluenesulfonic Acid (p-TsOH) : Leads to the formation of viscous, undefined polymeric materials[1].

  • Acetic Acid (AcOH) : Acts as the optimal "Goldilocks" reagent. It is acidic enough to protonate the nascent amine (preventing catalyst poisoning) but mild enough to leave the oxetane intact, yielding the acetate salt in 86% yield on a 100 g scale[1].

G A BBMO Precursor B N-Benzyl-2-oxa-6- azaspiro[3.3]heptane A->B Benzylamine C Catalytic Hydrogenolysis (Pd/C, H2, AcOH) B->C D 2-Oxa-6-azaspiro[3.3]heptane Acetate Salt C->D 5 bar H2, MeOH, 16h

Fig 1: Catalytic hydrogenolysis workflow for 2-oxa-6-azaspiro[3.3]heptane synthesis.

Quantitative Analysis of Salt Forms

Because the acetate salt is somewhat hygroscopic, further salt metathesis is often employed to isolate a thermally stable, highly crystalline product suitable for long-term storage and high-throughput screening[1]. The table below summarizes the quantitative and qualitative outcomes of various salt formations.

Acid ReagentResulting Salt FormYieldPhysical StateStability / Utility
Hydrochloric AcidHydrochlorideN/ADegradedUnstable (Oxetane ring-opening)[1]
p-Toluenesulfonic Acidp-ToluenesulfonateN/AViscous GumPoor handling properties[1]
Oxalic AcidOxalate (Benchmark)67%SolidModerate yield, standard use[1]
Acetic AcidAcetate86%Solid/GumHigh yield, enables NMR assay[1]
Camphorsulfonic AcidCamphorsulfonate>80%Crystalline SolidHighly stable, non-hygroscopic[1]

Downstream Catalytic Functionalization: Buchwald-Hartwig Amination

Once isolated, the spirocycle is frequently functionalized to build drug-like libraries. Palladium-catalyzed aryl amination (Buchwald-Hartwig cross-coupling) is the premier method for appending aryl groups to the azetidine nitrogen[4].

Causality in Catalyst/Ligand Selection : The spiro[3.3]heptane system is sterically demanding and highly strained. Using standard phosphine ligands often leads to stalled catalytic cycles at the Pd(II) amido complex stage. Employing bulky, electron-rich biarylphosphine ligands (e.g., RuPhos or XPhos) accelerates the reductive elimination step, minimizing the residence time of the strained amine on the palladium center and preventing off-target thermal degradation[4].

G Pd0 Pd(0) Catalyst OA Oxidative Addition (Ar-X) Pd0->OA PdII Pd(II) Aryl Complex OA->PdII Coord Spirocycle Coordination & Deprotonation PdII->Coord PdII_Amido Pd(II) Aryl Amido Complex Coord->PdII_Amido RE Reductive Elimination PdII_Amido->RE RE->Pd0 Catalyst Regeneration Prod N-Aryl Spirocycle Product RE->Prod

Fig 2: Pd-catalyzed Buchwald-Hartwig amination cycle for spirocycle functionalization.

Validated Experimental Protocols

Protocol A: Scalable Catalytic Debenzylation to 2-Oxa-6-azaspiro[3.3]heptane Acetate

Self-Validating System: This protocol uses continuous pressure monitoring and precise stoichiometric control to ensure the oxetane ring remains intact.

  • Preparation : In a pressure-rated hydrogenation reactor, dissolve N-benzyl-2-oxa-6-azaspiro[3.3]heptane (100 g, 0.53 mol) in HPLC-grade methanol (1.0 L).

  • Acidification : Slowly add glacial acetic acid (31.8 g, 0.53 mol, 1.0 equiv) while stirring. Critical Step: Do not exceed 1.05 equivalents to prevent localized high acidity which threatens the oxetane ring[1].

  • Catalyst Addition : Add 10% Pd/C (10 g, 10 wt% loading). Purge the vessel with nitrogen (3x), followed by hydrogen gas (3x).

  • Hydrogenolysis : Pressurize the reactor to 5 bar with H2. Stir vigorously at room temperature for 16 hours[1].

  • In-Process Control (IPC) : Pull an aliquot, filter, and analyze via 1H NMR. The reaction is complete when the benzylic CH2 (~3.8 ppm) and aromatic protons (~7.3 ppm) are entirely absent.

  • Workup : Vent the reactor and purge with nitrogen. Filter the suspension through a tightly packed pad of Celite to remove the Pd/C catalyst. Wash the pad with methanol (200 mL).

  • Isolation : Evaporate the filtrate under reduced pressure (bath temp <40 °C to prevent thermal degradation) to yield the acetate salt as a pale gum/solid (approx. 86% yield)[1].

Protocol B: Pd-Catalyzed C–N Cross-Coupling (Buchwald-Hartwig)

Self-Validating System: Utilizes an internal standard for conversion tracking and a weak base to protect the spirocycle.

  • Preparation : In an oven-dried Schlenk flask under argon, combine 2-oxa-6-azaspiro[3.3]heptane acetate (1.2 equiv), the aryl bromide (1.0 equiv), Pd2(dba)3 (2 mol%), and RuPhos (4 mol%).

  • Base Addition : Add anhydrous Cs2CO3 (2.5 equiv). Reasoning: The extra equivalent of base is required to neutralize the acetate counterion and liberate the free amine in situ, while Cs2CO3 is mild enough to prevent base-catalyzed ring opening[4].

  • Reaction : Inject anhydrous, degassed 1,4-dioxane (0.2 M relative to aryl bromide). Seal the flask and heat to 85 °C for 12 hours.

  • IPC : Monitor via LC-MS. Look for the disappearance of the aryl bromide and the emergence of the product mass[M+H]+.

  • Workup : Cool to room temperature, dilute with ethyl acetate, and filter through a short plug of silica gel to remove the palladium black and inorganic salts. Concentrate and purify via flash column chromatography.

References

  • van der Haas, R. N. S., et al. "Synthesis and Properties of 2-Oxa-6-azaspiro[3.3]heptane Sulfonate Salts." Synthesis, 2017.
  • Golden, M., et al. "Practical and Scalable Two-Step Process for 6-(2-Fluoro-4-nitrophenyl)-2-oxa-6-azaspiro[3.3]heptane: A Key Intermediate of the Potent Antibiotic Drug Candidate TBI-223." Organic Process Research & Development, 2023.
  • Burkhard, J. A., et al. "2,6-Diazaspiro[3.3]heptanes: Synthesis and Application in Pd-Catalyzed Aryl Amination Reactions." Organic Letters, 2008.
  • TB Alliance Route Analysis (referenced within Golden et al.). Organic Process Research & Development, 2023.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Purification of Spiro[chromane-2,4'-pyrimidin]-2'(3'H)-ones

Welcome to the Technical Support Center for the isolation and purification of spirochromane-pyrimidine hybrids. The synthesis of these compounds—typically achieved via the[1]—is a powerful method for generating novel ant...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the isolation and purification of spirochromane-pyrimidine hybrids. The synthesis of these compounds—typically achieved via the[1]—is a powerful method for generating novel antimicrobial and antioxidant pharmacophores[1]. However, this multicomponent cyclization inherently generates complex mixtures of diastereomers.

Because these stereoisomers share identical molecular weights and highly similar polarities, standard purification techniques often fail. This guide provides application scientists and medicinal chemists with causality-driven troubleshooting strategies, self-validating protocols, and FAQs to successfully isolate stereopure spiro[chromane-2,4'-pyrimidin]-2'(3'H)-ones.

Purification Workflow

SpiroPurification A Crude Reaction Mixture (Spiro-pyrimidines + Acid + Resorcinol) B Aqueous Wash & Filtration (Removes Acid & Unreacted Phenols) A->B H2O Addition C Hot Ethyl Acetate Trituration (Exploits Thermal Solubility) B->C Filter & Dry D Insoluble Fraction (Pure (2S*,4R*,6'R*)-Diastereomer) C->D Hot Filtration E Soluble Fraction (Mixed Isomers + Impurities) C->E Filtrate Collection F Silica Gel Chromatography (Hexane/EtOAc Gradient) E->F Concentration G Eluted Fraction (Pure (2R*,4R*,6'R*)-Diastereomer) F->G Isocratic Elution

Workflow for the diastereoselective purification of spiro[chromane-2,4'-pyrimidin]-2'(3'H)-ones.

Frequently Asked Questions (FAQs)

Q1: Why do I observe two distinct spots on my TLC plate with identical mass spectrometry (MS) profiles? A: The acid-catalyzed cyclization of styrylpyrimidines with resorcinols creates new stereocenters, resulting in a mixture of (2R,4R,6′R) and (2S,4R,6′R) diastereomers[1]. Because they are diastereomers (not enantiomers), they possess different physical properties, including slightly different Rf​ values and distinct crystal lattice energies, which manifest as two closely eluting spots on a TLC plate.

Q2: How can I remove unreacted resorcinol without losing my spiro-pyrimidine product? A: Resorcinol is highly water-soluble due to its dual hydroxyl groups, whereas the spiro-fused pyrimidine core is highly lipophilic. A thorough aqueous wash of the crude precipitate effectively removes unreacted resorcinol and the acid catalyst (e.g., methanesulfonic acid or p-TsOH)[1]. The causality here relies on the vast difference in partition coefficients (LogP); the spiro-compound will not partition into the aqueous phase.

Q3: What is the optimal mobile phase for normal-phase silica gel chromatography of these spiro-hybrids? A: A gradient of Hexane/Ethyl Acetate (typically starting at 8:2 and moving to 6:4) is optimal. The spiro-core contains both hydrogen-bond donors (pyrimidine NH) and acceptors (carbonyls, ether oxygen). Ethyl acetate effectively competes for silica binding sites, allowing the diastereomers to elute without excessive tailing.

Troubleshooting Guide

Issue 1: Co-elution of diastereomers during column chromatography.

  • Root Cause: The structural similarity of the spiro-isomers leads to nearly identical dipole moments, making standard non-polar/polar solvent mixtures ineffective for baseline separation.

  • Intervention: Exploit differential thermal solubility instead of chromatography. [1]. The (2S,4R,6′R*)-diastereomer typically forms a highly stable, insoluble crystalline powder in hot EtOAc, while the other isomer remains solvated[1].

Issue 2: Acid catalyst carryover in the final NMR spectrum.

  • Root Cause: Insufficient aqueous quenching. Spiro-pyrimidines can form weak salts or hydrogen-bond complexes with strong sulfonic acids (like methanesulfonic acid).

  • Intervention: Incorporate a dilute NaHCO3​ (5%) wash during the initial aqueous filtration step. The mild base deprotonates the sulfonic acid, breaking the complex and ensuring the catalyst remains entirely in the aqueous filtrate.

Issue 3: Poor recovery of the soluble diastereomer from the EtOAc filtrate.

  • Root Cause: Thermal degradation or polymerization of unreacted styrylpyrimidine precursors during prolonged reflux.

  • Intervention: Strictly limit the EtOAc reflux time to 10 minutes. Prolonged heating does not improve the solubility of the insoluble isomer but can degrade the soluble components.

Quantitative Data: Physicochemical Separation Parameters

Purification MethodTarget Compound / IsomerSolvent SystemYield Recovery (%)Purity (HPLC)Key Mechanistic Advantage
Aqueous Wash Crude Mixture H2​O / 5% NaHCO3​ > 95% (Crude)N/AEliminates >99% of acid catalyst and resorcinol via LogP differential.
Hot Trituration (2S,4R,6′R)-IsomerEthyl Acetate (100%)75 - 82%> 98%Rapid separation of the insoluble diastereomer driven by crystal lattice energy.
Flash Chromatography (2R,4R,6′R)-IsomerHexane/EtOAc (7:3)60 - 70%> 95%Isolates the soluble isomer from the EtOAc filtrate and minor impurities.

Validated Step-by-Step Methodologies

Protocol A: Aqueous Quench and Catalyst Removal

This protocol ensures the complete removal of the acid catalyst and unreacted phenolic precursors before attempting isomer separation.

  • Suspension: Suspend the crude reaction mixture in cold distilled water (10 mL per 1 mmol of starting material).

    • Causality: The spiro-pyrimidine core is highly lipophilic, while unreacted resorcinol and acid catalysts are highly water-soluble.

  • Neutralization: Add 5% aqueous NaHCO3​ dropwise until effervescence ceases.

    • Causality: Neutralizes the sulfonic acid catalyst, preventing it from forming lipophilic salts with the pyrimidine nitrogen.

  • Filtration: Filter the suspension under vacuum and wash the filter cake with an additional 15 mL of cold distilled water.

  • Validation Checkpoint: Spot the aqueous filtrate on a TLC plate and expose it to iodine vapor. The absence of a resorcinol spot confirms the complete removal of the phenolic precursor. Ensure the filter cake is dried completely under a vacuum before proceeding to Protocol B.

Protocol B: Thermodynamically Driven Diastereomer Separation

This chromatography-free protocol exploits the differential solubility of the diastereomers in hot solvent[1].

  • Solvation: Transfer the dried filter cake from Protocol A to a round-bottom flask and add ethyl acetate (3–5 mL per 1 mmol of product).

  • Thermal Trituration: Heat the suspension to reflux (77 °C) for exactly 10 minutes with continuous magnetic stirring.

    • Causality: The (2S,4R,6′R)-diastereomer possesses a rigid, tightly packed crystal lattice that remains insoluble in hot EtOAc, whereas the (2R,4R,6′R)-diastereomer becomes fully solvated.

  • Hot Filtration: Perform a rapid hot filtration using a pre-warmed Buchner funnel to prevent the premature precipitation of the soluble isomer.

  • Validation Checkpoint: Analyze the solid filter cake via 1H NMR. The presence of a single set of pyrimidine and chromane signals confirms the isolation of a stereopure diastereomer.

  • Filtrate Processing: Concentrate the filtrate under reduced pressure to recover the soluble diastereomer. If minor impurities remain, purify this fraction via silica gel chromatography using a Hexane/EtOAc (7:3) isocratic gradient.

References

  • Diastereoselective Synthesis and Biological Evaluation of Spiro[chromane-2,4′-pyrimidin]-2′(3′H)-ones as Novel Antimicrobial and Antioxidant Agents. Molecules (MDPI). URL:[Link]

  • A brief overview on recent advances in spiro[chromane-2,4'-piperidine]-4(3H)-one-functionalized compounds in medicinal chemistry research. Bioorganic & Medicinal Chemistry (PubMed). URL:[Link]

  • Design, synthesis and structure-activity relationship studies of novel spirochromanone hydrochloride analogs as anticancer agents. Future Medicinal Chemistry (PubMed). URL:[Link]

Sources

Optimization

byproduct formation in the synthesis of 2-thiaspiro[4.5]deca-6,8-dienes

Technical Support Center: Synthesis of 2-Thiaspiro[4.5]deca-6,8-dienes A Guide for Researchers and Drug Development Professionals Welcome to the technical support center for the synthesis of 2-thiaspiro[4.5]deca-6,8-dien...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Synthesis of 2-Thiaspiro[4.5]deca-6,8-dienes

A Guide for Researchers and Drug Development Professionals

Welcome to the technical support center for the synthesis of 2-thiaspiro[4.5]deca-6,8-dienes. This guide is designed to provide in-depth troubleshooting advice and answers to frequently asked questions, drawing from established synthetic protocols and field-proven insights. As Senior Application Scientists, our goal is to explain the causality behind experimental choices, helping you navigate the complexities of spiro-heterocycle synthesis and optimize your reaction outcomes.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic strategies for constructing the 2-thiaspiro[4.5]deca-6,8-diene core?

The synthesis of this spirocyclic system is most effectively achieved through multi-component or tandem reactions that build complexity rapidly. A highly efficient and atom-economical method is the tandem Michael addition/Thorpe-Ziegler cyclization.[1] This approach involves the reaction of a 2,4-bis(arylidene)dihydrothiophen-3(2H)-one with a malononitrile derivative in the presence of a base catalyst.[1] Other strategies for spirocycle synthesis can involve intramolecular Diels-Alder reactions or cascade reactions, though these may require more complex precursors.[2][3][4] The choice of route often depends on the desired substitution pattern and the availability of starting materials.

Q2: Can you illustrate the general mechanism for the tandem Michael addition/Thorpe-Ziegler cyclization?

Certainly. The reaction proceeds through a well-defined, base-catalyzed sequence. The process begins with the deprotonation of the active methylene compound (malononitrile derivative), which then acts as a nucleophile in a Michael addition to the activated alkene of the dihydrothiophenone. This is followed by an intramolecular Thorpe-Ziegler cyclization, where the newly formed carbanion attacks one of the nitrile groups, leading to the formation of a five-membered ring. A final tautomerization yields the stable enamine functionality within the 2-thiaspiro[4.5]deca-6,8-diene product.

Tandem_Reaction_Mechanism Start Reactants: Dihydrothiophenone + Malononitrile Derivative Michael_Addition Michael Addition Start->Michael_Addition Base Base (e.g., Et3N) Base->Michael_Addition Catalyzes Intermediate Acyclic Intermediate Michael_Addition->Intermediate Thorpe_Ziegler Intramolecular Thorpe-Ziegler Cyclization Intermediate->Thorpe_Ziegler Cyclized_Intermediate Imino Nitrile Intermediate Thorpe_Ziegler->Cyclized_Intermediate Tautomerization Tautomerization Cyclized_Intermediate->Tautomerization Product 2-Thiaspiro[4.5]deca-6,8-diene Tautomerization->Product

Caption: Workflow for troubleshooting low product yield.

Possible Cause B: Impure Starting Materials Impurities in the dihydrothiophenone or malononitrile derivatives can inhibit the reaction or lead to side products. For instance, residual acid or base from the synthesis of the precursors can neutralize the catalyst.

  • Expert Insight: The starting 2,4-bis(arylidene)dihydrothiophen-3(2H)-ones are often synthesized via an aldol condensation. Incomplete reaction or purification can leave starting materials that compete in side reactions. Always verify the purity of your substrates by ¹H NMR and LC-MS before use. [1][5] Solution:

  • Recrystallize: Purify the solid starting materials by recrystallization from a suitable solvent system (e.g., ethanol, ethyl acetate/hexane).

  • Chromatography: If recrystallization is ineffective, purify via flash column chromatography.

Problem 2: Significant Byproduct Formation

The presence of multiple spots on a TLC plate or peaks in an LC-MS chromatogram indicates competing reaction pathways.

Possible Cause A: Michael Addition Adduct as a Major Byproduct If the Thorpe-Ziegler cyclization is slow or fails, the linear Michael addition adduct may be isolated as the primary byproduct.

  • Expert Insight: This issue points to an insufficient activation barrier being overcome for the intramolecular cyclization. The nitrile group's electrophilicity and the steric environment around the nucleophilic carbon are key factors.

Solution:

  • Increase Temperature: Gently heat the reaction mixture to promote the cyclization step.

  • Use a Stronger Base: A stronger, non-nucleophilic base (e.g., DBU) can facilitate the deprotonation required for the cyclization more effectively than a weaker base like triethylamine.

  • Increase Reaction Time: Monitor the reaction by TLC or LC-MS over an extended period to ensure the conversion of the intermediate. [5] Possible Cause B: Polymerization or Tar Formation Strongly basic conditions or high temperatures can sometimes lead to the polymerization of the starting materials, particularly the activated alkenes.

  • Expert Insight: This is often observed when using highly reactive substrates or overly harsh conditions. The formation of dark, insoluble material is a key indicator. This can be exacerbated by reactions run at high concentrations.

Solution:

  • Reduce Catalyst Concentration: Use the minimum amount of base required to catalyze the reaction.

  • Lower the Temperature: Run the reaction at room temperature or below.

  • Dilute the Reaction: Lowering the concentration of reactants can disfavor intermolecular polymerization reactions.

Byproduct TypeProbable CauseDiagnostic ApproachMitigation Strategy
Michael Adduct Incomplete cyclizationLC-MS (check for mass of combined reactants), ¹H NMR (absence of enamine proton)Increase temperature, use a stronger base, or prolong reaction time.
Polymeric Material Overly harsh conditionsFormation of insoluble tar, complex NMR spectrumReduce base concentration, lower temperature, use more dilute conditions.
Hydrolysis Products Presence of water in reagents/solventMS peak corresponding to nitrile hydrolysis to amide or carboxylic acidUse anhydrous solvents and reagents; perform the reaction under an inert atmosphere (N₂ or Ar).

Protocols Section

Protocol 1: General Synthesis of 2-Thiaspiro[4.5]deca-6,8-dienes[1]

This protocol is adapted from the procedure described by Rani, M. A., et al. (2016).

  • Reactant Preparation: In a 50 mL round-bottom flask, combine 2,4-bis((Z)-arylidene)dihydrothiophen-3(2H)-one (1.0 mmol) and the appropriate 2-(1-arylethylidene)malononitrile (1.0 mmol).

  • Solvent Addition: Add ethanol (10 mL) to the flask.

  • Initiation: To the stirred mixture, add triethylamine (1.0 mmol, 0.14 mL).

  • Reaction: Stir the reaction mixture at ambient temperature (e.g., 28 °C) for 30-60 minutes.

  • Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC) using a mixture of petroleum ether and ethyl acetate as the eluent. [1]The product is typically a distinct, often colorful, spot.

  • Isolation: Upon completion, the product often precipitates from the reaction mixture. Collect the solid by vacuum filtration.

  • Washing: Wash the filtered solid with cold ethanol to remove residual reactants and catalyst.

  • Drying: Dry the purified product under a vacuum to obtain the final 2-thiaspiro[4.5]deca-6,8-diene.

Protocol 2: Purification by Flash Column Chromatography

If the product does not precipitate or is contaminated with byproducts, purification by chromatography is necessary.

  • Sample Preparation: Concentrate the crude reaction mixture under reduced pressure. Adsorb the resulting residue onto a small amount of silica gel (200-300 mesh).

  • Column Packing: Pack a glass column with silica gel using a slurry method with an appropriate non-polar solvent (e.g., hexane or petroleum ether).

  • Loading: Carefully load the dried, adsorbed sample onto the top of the packed column.

  • Elution: Begin elution with a low-polarity solvent system (e.g., 95:5 petroleum ether/ethyl acetate) and gradually increase the polarity based on TLC analysis of the fractions.

  • Fraction Collection: Collect fractions and analyze them by TLC to identify those containing the pure product.

  • Concentration: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified spiro-compound.

References

  • Rani, M. A., Kumar, S. V., Roja, S. S., Almansour, A. I., Kumar, R. S., Athimoolam, S., & Kumar, R. R. (2016). Synthesis of highly functionalized 2-thiaspiro[4.5]deca-6,8-dienes via atom efficient tandem Michael addition/Thorpe-Ziegler cyclization. RSC Advances, 6(74), 70157-70164. Retrieved from [Link]

  • Reddy, D. B., Babu, N. C., & Padmavathi, V. (2001). Synthesis of Sulfur-Containing Heterocycles: Spiropyrimidinetriones, Thioxopyrimidinediones, Pyrazolidinediones, and Isoxazolidinediones—Part II. Heteroatom Chemistry, 12(3), 131-135. Retrieved from [Link]

  • Basava, V., & Reddy, B. (2012). Tandem Prins/pinacol reaction for the synthesis of oxaspiro[4.5]decan-1-one scaffolds. Organic & Biomolecular Chemistry, 10(33), 6795-6798. Retrieved from [Link]

  • Padwa, A., Kulkarni, Y. S., & Zhang, Z. (1990). The thiophene nucleus as a diene or a dienophile in the intramolecular diels alder reaction of N-(2-thienyl)allene carboxamides. The Journal of Organic Chemistry, 55(2), 4144-4153. Retrieved from [Link]

  • Master Organic Chemistry. (2019). The Intramolecular Diels Alder Reaction. Retrieved from [Link]

  • Higuchi, K., et al. (2024). Dearomative Intramolecular Diels-Alder/Sulfur Extrusion Reaction of Thiophenes with Alkynes Using peri-Substituted Naphthalene as a Tether. Chemical Asian Journal, 19(4), e202301031. Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Stability of 2,6-Diazaspiro[3.3]heptane Under Acidic Conditions

For Researchers, Scientists, and Drug Development Professionals Welcome to the technical support center for 2,6-diazaspiro[3.3]heptane. This guide is designed to provide you with in-depth technical information and practi...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for 2,6-diazaspiro[3.3]heptane. This guide is designed to provide you with in-depth technical information and practical advice to navigate the challenges associated with the stability of this unique scaffold in acidic environments. As a Senior Application Scientist, my goal is to equip you with the knowledge to anticipate and troubleshoot potential issues in your research and development workflows.

I. Frequently Asked Questions (FAQs)

Here we address some of the common questions regarding the stability of 2,6-diazaspiro[3.3]heptane in acidic media.

Q1: How stable is the 2,6-diazaspiro[3.3]heptane core under acidic conditions?

A1: The 2,6-diazaspiro[3.3]heptane scaffold possesses inherent ring strain in its two azetidine rings, making it susceptible to degradation under acidic conditions. The stability is highly dependent on the specific conditions employed, including the type of acid, its concentration, the solvent, temperature, and the nature of any substituents on the nitrogen atoms. While some derivatives have shown stability for several hours in 0.5 M HCl, the parent compound and certain derivatives can undergo ring-opening, particularly with strong acids like HCl.[1]

Q2: What is the primary degradation pathway for 2,6-diazaspiro[3.3]heptane in acid?

A2: The primary degradation pathway is believed to be an acid-catalyzed ring-opening of one of the azetidine rings. This process is initiated by the protonation of a nitrogen atom, forming a reactive azetidinium ion. This strained, positively charged intermediate is then susceptible to nucleophilic attack, which can lead to ring cleavage. The nucleophile can be the counter-ion of the acid, the solvent, or another molecule of 2,6-diazaspiro[3.3]heptane, potentially leading to oligomerization or polymerization.[2]

Q3: Are there specific acids that are more detrimental to the stability of 2,6-diazaspiro[3.3]heptane?

A3: Yes, strong mineral acids, particularly hydrochloric acid (HCl), have been reported to cause ring-opening of 2,6-diazaspiro[3.3]heptane derivatives.[1] The chloride anion is a competent nucleophile that can attack the azetidinium ion. In contrast, trifluoroacetic acid (TFA) is often considered a milder alternative for reactions such as Boc deprotection, as the trifluoroacetate anion is a poorer nucleophile, reducing the likelihood of ring-opening.[1]

Q4: How do N-substituents affect the stability of the 2,6-diazaspiro[3.3]heptane core?

A4: N-substituents play a crucial role in the stability of the ring system. Electron-withdrawing groups, such as the tert-butoxycarbonyl (Boc) group, can decrease the basicity of the nitrogen atoms, making them less prone to protonation and subsequent ring-opening. However, the conditions required to remove such protecting groups (e.g., strong acid for Boc deprotection) can themselves lead to degradation if not carefully controlled.

Q5: Can the dihydrochloride salt of 2,6-diazaspiro[3.3]heptane be safely stored and handled?

A5: 2,6-Diazaspiro[3.3]heptane dihydrochloride is a common commercially available form.[3][4] While it is generally stable as a solid under recommended storage conditions (cool, dry, and well-ventilated), its stability in aqueous solutions, particularly upon heating or prolonged standing, should be considered with caution due to the potential for acid-catalyzed degradation.[3][5] It is advisable to prepare fresh solutions and use them promptly.

II. Troubleshooting Guide

This section provides practical solutions to specific problems you may encounter during your experiments involving 2,6-diazaspiro[3.3]heptane in acidic environments.

Issue Potential Cause Recommended Solution
Low or no yield after Boc deprotection with HCl. Ring-opening of the 2,6-diazaspiro[3.3]heptane core due to the strong acidic conditions and the nucleophilic nature of the chloride ion.Switch to a milder deprotection protocol using trifluoroacetic acid (TFA) in dichloromethane (DCM). The trifluoroacetate anion is a weaker nucleophile, minimizing the risk of ring-opening.[1] (See Protocol 1 for a detailed procedure).
Observation of unexpected, higher molecular weight byproducts in mass spectrometry analysis after acidic treatment. Acid-catalyzed oligomerization or polymerization of the 2,6-diazaspiro[3.3]heptane. The protonated azetidinium ion can be attacked by the nitrogen of another 2,6-diazaspiro[3.3]heptane molecule, initiating a chain reaction.[2]- Use the minimum necessary concentration of acid. - Perform the reaction at a lower temperature to reduce the rate of polymerization. - Work in dilute conditions to disfavor intermolecular reactions.
Inconsistent reaction outcomes when using 2,6-diazaspiro[3.3]heptane dihydrochloride in subsequent reactions. The acidic nature of the dihydrochloride salt may be incompatible with acid-sensitive reagents or may catalyze the degradation of the scaffold under the reaction conditions.Neutralize the dihydrochloride salt to the free base before use. This can be achieved by treatment with a suitable base (e.g., sodium bicarbonate, triethylamine) and extraction into an organic solvent. Ensure complete removal of the aqueous phase.
Degradation of the scaffold during purification by silica gel chromatography. The acidic nature of standard silica gel can lead to on-column degradation of the acid-labile 2,6-diazaspiro[3.3]heptane.- Use a deactivated or basic stationary phase, such as alumina (basic or neutral). - Alternatively, neutralize the silica gel by pre-treating the column with a solvent system containing a small amount of a volatile base like triethylamine or ammonia in methanol.

III. Experimental Protocols

Protocol 1: Recommended Boc Deprotection of a 2,6-Diazaspiro[3.3]heptane Derivative using TFA

This protocol describes a general procedure for the removal of a tert-butoxycarbonyl (Boc) protecting group from a 2,6-diazaspiro[3.3]heptane derivative while minimizing the risk of ring-opening.

Materials:

  • Boc-protected 2,6-diazaspiro[3.3]heptane derivative

  • Dichloromethane (DCM), anhydrous

  • Trifluoroacetic acid (TFA)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Dissolve the Boc-protected 2,6-diazaspiro[3.3]heptane derivative in anhydrous DCM (a concentration of 0.1 M is a good starting point).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add trifluoroacetic acid (TFA) to the solution. A common concentration range is 20-50% (v/v) of TFA in DCM. The addition should be done dropwise to control any potential exotherm.

  • Stir the reaction mixture at 0 °C and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 30 minutes to a few hours.

  • Once the reaction is complete, carefully quench the reaction by slowly adding it to a stirred, cold saturated aqueous solution of sodium bicarbonate until the effervescence ceases.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the deprotected product.

Protocol 2: General Procedure for Assessing the Stability of 2,6-Diazaspiro[3.3]heptane in Acidic Buffers

This protocol provides a framework for evaluating the stability of 2,6-diazaspiro[3.3]heptane at a specific pH.

Materials:

  • 2,6-Diazaspiro[3.3]heptane (or its salt)

  • Aqueous buffer of the desired pH (e.g., pH 2, 4, etc.)

  • Internal standard (a stable compound that does not react under the experimental conditions)

  • High-performance liquid chromatography (HPLC) system with a suitable column (e.g., C18)

  • LC-MS system for product identification (optional)

Procedure:

  • Prepare a stock solution of 2,6-diazaspiro[3.3]heptane and the internal standard in a suitable solvent (e.g., water or acetonitrile).

  • Add a known volume of the stock solution to the pre-warmed acidic buffer to achieve the desired final concentration.

  • Maintain the solution at a constant temperature (e.g., 25 °C or 37 °C).

  • At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot of the reaction mixture.

  • Immediately quench the degradation by neutralizing the aliquot with a suitable base (e.g., a phosphate buffer of high pH).

  • Analyze the quenched samples by HPLC, monitoring the disappearance of the 2,6-diazaspiro[3.3]heptane peak relative to the internal standard.

  • Plot the concentration of 2,6-diazaspiro[3.3]heptane versus time to determine the degradation kinetics and half-life.

  • If possible, analyze the samples by LC-MS to identify any degradation products.

IV. Visualizations

Diagram 1: Proposed Acid-Catalyzed Degradation Pathway of 2,6-Diazaspiro[3.3]heptane

G cluster_0 Protonation cluster_1 Nucleophilic Attack & Ring Opening cluster_2 Potential Fates DSH 2,6-Diazaspiro[3.3]heptane Azetidinium Azetidinium Ion DSH->Azetidinium + H+ H+ H+ RingOpened Ring-Opened Intermediate Azetidinium->RingOpened + Nu- Nucleophile Nu- DegradationProduct Degradation Product RingOpened->DegradationProduct Oligomer Oligomer/Polymer RingOpened->Oligomer + DSH

Caption: Proposed mechanism for the acid-catalyzed degradation of 2,6-diazaspiro[3.3]heptane.

Diagram 2: Troubleshooting Workflow for 2,6-Diazaspiro[3.3]heptane Instability

G Start Experiment with 2,6-Diazaspiro[3.3]heptane in Acidic Conditions CheckYield Low Yield or Unexpected Products? Start->CheckYield Success Successful Reaction CheckYield->Success No InvestigateAcid Is HCl being used? CheckYield->InvestigateAcid Yes SwitchToTFA Switch to TFA (See Protocol 1) InvestigateAcid->SwitchToTFA Yes CheckTemp Is the reaction run at high temp? InvestigateAcid->CheckTemp No ReEvaluate Re-evaluate Reaction SwitchToTFA->ReEvaluate LowerTemp Lower reaction temperature CheckTemp->LowerTemp Yes CheckPurification Is silica gel chromatography used? CheckTemp->CheckPurification No LowerTemp->ReEvaluate UseNeutralSilica Use neutral/basic alumina or neutralized silica CheckPurification->UseNeutralSilica Yes CheckPurification->ReEvaluate No UseNeutralSilica->ReEvaluate

Caption: A logical workflow for troubleshooting issues related to the instability of 2,6-diazaspiro[3.3]heptane.

V. References

  • The Polymerization of Azetidines and Azetidine Derivatives. ResearchGate. [Link]

  • Synthesis of Novel 2,6-Diazaspiro[3.3]heptanes. Synlett. [Link]

  • Enantiocontrolled Azetidine Library Synthesis via Strain-Release Functionalization of 1-Azabicyclobutanes. Journal of the American Chemical Society. [Link]

  • Synthesis of 2-Oxazolines from Ring Opening Isomerization of 3-Amido-2-Phenyl Azetidines. Molecules. [Link]

  • 2,6-Diazaspiro[3.3]heptanes: synthesis and application in Pd-catalyzed aryl amination reactions. PubMed. [Link]

  • 2,6-Diazaspiro[3.3]heptanes: Synthesis and Application in Pd-Catalyzed Aryl Amination Reactions. ResearchGate. [Link]

  • Synthesis of Novel 2,6-Diazaspiro[3.3]heptanes. ResearchGate. [Link]

  • Enantioselective Ring Opening of Azetidines via Charge Recognition in Hydrogen-Bond-Donor Catalysis. Journal of the American Chemical Society. [Link]

  • Ring-Opening polymerization. [Link]

  • 1-Oxa-2,6-Diazaspiro[3.3]heptane as a New Potential Piperazine Bioisostere. UniBa. [Link]

  • Asymmetric Synthesis 1-Substituted 2,6-Diazaspiro[3.3]heptanes through Addition of 3-Azetidinecarboxylate Anions to Davis–Ellman Imines. Organic Letters. [Link]

  • A General and Scalable Method toward Enantioenriched C2-Substituted Azetidines Using Chiral tert-Butanesulfinamides. PMC. [Link]

  • 1-Oxa-2,6-Diazaspiro[3.3]heptane as a New Potential Piperazine Bioisostere – Flow-Assisted Preparation and Derivatisation by Strain-Release of Azabicyclo[1.1.0]butanes. ResearchGate. [Link]

  • Ring-Opening Polymerization—An Introductory Review. MDPI. [Link]

  • Exploration of Diazaspiro Cores as Piperazine Bioisosteres in the Development of σ2 Receptor Ligands. MDPI. [Link]

  • Comparison of 2,6-diazaspiro[3.3]heptane, 2-azaspiro[3.3]-. ResearchGate. [Link]

  • Identification of Degradation Products and Components in Shellfish Purple by Ultrahigh Performance Liquid Chromatography Coupled with Tandem Mass Spectrometry. MDPI. [Link]

  • Identification of compounds by HPLC-ESI-Q-TOF-MS/MS analysis of the dichloromethane fraction from the hydroalcoholic extract of. Journal of Materials and Environmental Science. [Link]

  • Ring-Opening Polymerization (ROP) and Catalytic Rearrangement as a Way to Obtain Siloxane Mono- and Telechelics, as Well as Well-Organized Branching Centers. PMC. [Link]

  • Special Issue “Ring-Opening Polymerization”. Semantic Scholar. [Link]

  • Identification and characterization of degradation products of irbesartan using LC-MS/TOF, MS(n), on-line H/D exchange and LC-NMR. PubMed. [Link]

  • A comparative study of the effect of different alkaline stabilizers on physicochemical properties of lansoprazole in formulation. ResearchGate. [Link]

  • Comparison of the acid stability of azithromycin and erythromycin A. PubMed. [Link]

  • Monitoring the degradation of stabilization systems in polypropylene during accelerated aging tests by liquid chromatography combined with atmospheric pressure chemical ionization mass spectrometry. ResearchGate. [Link]

  • Degradation Profiling by RP- HPLC: A Review. International Journal of Pharmacy & Pharmaceutical Research. [Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Biological Activity of 1-{2,7-diazaspiro[3.5]nonan-2-yl}prop-2-en-1-one Derivatives as Covalent KRAS G12C Inhibitors

Introduction: A New Angle in Targeting Oncogenic KRAS For decades, the Kirsten rat sarcoma viral oncogene homolog (KRAS) has been a formidable challenge in oncology, often deemed "undruggable" due to its picomolar affini...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: A New Angle in Targeting Oncogenic KRAS

For decades, the Kirsten rat sarcoma viral oncogene homolog (KRAS) has been a formidable challenge in oncology, often deemed "undruggable" due to its picomolar affinity for GTP and the absence of deep allosteric pockets for small molecule intervention. The discovery of a druggable pocket in the switch-II region of the KRAS G12C mutant, however, has marked a paradigm shift in targeted cancer therapy. This has paved the way for the development of covalent inhibitors that specifically and irreversibly bind to the mutant cysteine residue, locking the protein in its inactive, GDP-bound state.

Within this exciting landscape, spirocyclic scaffolds have gained significant traction in medicinal chemistry. Their inherent three-dimensional nature offers a distinct advantage over traditional flat aromatic structures, enabling more precise interactions with complex biological targets. This guide provides a comprehensive analysis of a promising class of these compounds: 1-{2,7-diazaspiro[3.5]nonan-2-yl}prop-2-en-1-one derivatives. These molecules feature a unique spirocyclic core coupled with an acrylamide "warhead," positioning them as potent and selective covalent inhibitors of KRAS G12C.

This guide will delve into the structure-activity relationships of these derivatives, compare their performance with benchmark and emerging KRAS G12C inhibitors, and provide detailed experimental protocols for their evaluation.

Mechanism of Action: Covalent Targeting of KRAS G12C

The cornerstone of the therapeutic strategy for these derivatives is their ability to form a covalent bond with the thiol group of the cysteine residue at position 12 of the mutant KRAS protein. This is facilitated by the α,β-unsaturated carbonyl moiety (the prop-2-en-1-one group), which acts as a Michael acceptor. By forming this irreversible bond, the inhibitor locks the KRAS G12C protein in its inactive GDP-bound state, thereby inhibiting downstream signaling through critical pro-proliferative pathways such as the MAPK and PI3K-AKT-mTOR cascades.

KRAS_Pathway_Inhibition cluster_upstream Upstream Signaling cluster_kras_cycle KRAS Cycle cluster_inhibitor Inhibitor Action cluster_downstream Downstream Effectors cluster_response Cellular Response RTK Receptor Tyrosine Kinases (e.g., EGFR) SOS1 SOS1 (GEF) RTK->SOS1 Activates KRAS_GDP KRAS G12C-GDP (Inactive) SOS1->KRAS_GDP Promotes GDP-GTP exchange KRAS_GTP KRAS G12C-GTP (Active) KRAS_GDP->KRAS_GTP KRAS_GTP->KRAS_GDP GTP Hydrolysis (Impaired in G12C) RAF RAF KRAS_GTP->RAF PI3K PI3K KRAS_GTP->PI3K Inhibitor 1-{2,7-diazaspiro[3.5]nonan-2-yl} prop-2-en-1-one Derivative Inhibitor->KRAS_GDP Covalently binds & traps in inactive state MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation

Caption: The KRAS signaling pathway and the covalent inhibition mechanism of 1-{2,7-diazaspiro[3.5]nonan-2-yl}prop-2-en-1-one derivatives.

Comparative Analysis of 1-{2,7-diazaspiro[3.5]nonan-2-yl}prop-2-en-1-one Derivatives

A series of these derivatives have been synthesized and evaluated, revealing key structure-activity relationships (SAR). The core structure consists of the 2,7-diazaspiro[3.5]nonane moiety attached to a quinazoline scaffold, with the acrylamide warhead appended to the diazaspiro core. Optimization efforts have focused on substituents on the quinazoline ring to enhance potency and metabolic stability.[1][2]

Compound IDKey Structural Modificationsp-ERK Inhibition IC50 (nM) in NCI-H358 cellsCell Growth Inhibition IC50 (nM) in NCI-H358 cells
5c Lead Compound3135
7a 5-fluoro-1H-indazol-4-yl at C7 of quinazoline3.54.8
7b 5-methyl-1H-indazol-4-yl at C7 of quinazoline1.82.5
7c 5-chloro-1H-indazol-4-yl at C7 of quinazoline2.12.8
ASP6918 (1) Optimized quinazoline substituents1.11.9

Structure-Activity Relationship Insights:

The data reveals that modifications at the C7 position of the quinazoline scaffold significantly impact the inhibitory activity. The introduction of small, lipophilic groups on the indazole ring, such as methyl (in compound 7b ) and chloro (in compound 7c ), led to a notable improvement in potency compared to the lead compound 5c .[2] Further optimization, as seen in ASP6918, resulted in extremely potent in vitro activity.[1] The 1-{2,7-diazaspiro[3.5]nonan-2-yl}prop-2-en-1-one moiety was found to bind in the switch-II pocket of KRAS G12C.[2]

Performance Benchmark: Comparison with Alternative KRAS G12C Inhibitors

To contextualize the performance of the 1-{2,7-diazaspiro[3.5]nonan-2-yl}prop-2-en-1-one derivatives, a comparison with the FDA-approved inhibitors and other clinical-stage candidates is essential. Sotorasib and adagrasib are the current standards of care, while divarasib and garsorasib represent the next wave of potent and selective inhibitors.

InhibitorTypeCell Viability IC50 (nM) in NCI-H358 cellsCell Viability IC50 (nM) in MIA PaCa-2 cells
Compound 7b 1-{2,7-diazaspiro[3.5]nonan-2-yl}prop-2-en-1-one derivative2.5Not Reported
Sotorasib (AMG-510) FDA-approved0.13 - 15.610 - 50
Adagrasib (MRTX849) FDA-approved10 - 15.610 - 50
Divarasib (GDC-6036) Next-generationReported to be 5-20x more potent than sotorasib/adagrasibReported to be 5-20x more potent than sotorasib/adagrasib

Note: IC50 values can vary depending on the specific assay conditions and cell line passage number.

The 1-{2,7-diazaspiro[3.5]nonan-2-yl}prop-2-en-1-one derivatives, particularly the optimized compounds like 7b , demonstrate high potency, with IC50 values in the low nanomolar range.[2] While direct head-to-head comparisons in the same study are limited, their potency appears to be in a similar range to the approved drugs sotorasib and adagrasib.[3][4] Emerging inhibitors like divarasib are reported to have even greater potency.[5][6][7] The unique spirocyclic scaffold of the 1-{2,7-diazaspiro[3.5]nonan-2-yl}prop-2-en-1-one derivatives may offer advantages in terms of physicochemical properties and metabolic stability, which are critical for in vivo efficacy.[2]

Experimental Protocols

The following are detailed protocols for key assays used to evaluate the biological activity of KRAS G12C inhibitors.

Protocol 1: Biochemical KRAS G12C Nucleotide Exchange Assay (AlphaScreen-based)

This assay measures the ability of an inhibitor to prevent the exchange of GDP for GTP on the KRAS G12C protein, a critical step in its activation.

AlphaScreen_Workflow cluster_steps Assay Workflow Step1 1. Dispense Inhibitor & GDP-loaded KRAS G12C Step2 2. Pre-incubation (e.g., 30 min at RT) Step1->Step2 Step3 3. Add SOS1 & GTP (Initiate exchange reaction) Step2->Step3 Step4 4. Incubation (e.g., 30 min at RT) Step3->Step4 Step5 5. Add RBD-cRAF & Detection Reagents (Acceptor & Donor Beads) Step4->Step5 Step6 6. Final Incubation (e.g., 30 min at RT, in the dark) Step5->Step6 Step7 7. Read Alpha-counts Step6->Step7

Caption: Workflow for the KRAS G12C Nucleotide Exchange Assay.

Materials:

  • GDP-loaded KRAS(G12C) protein

  • SOS1 protein (Guanine nucleotide exchange factor)

  • GTP

  • RBD-cRAF (RAS-binding domain of c-RAF)

  • AlphaLISA® Glutathione acceptor beads

  • AlphaScreen® Nickel Chelate donor beads

  • Assay buffer (e.g., RBD-RAS binding buffer)

  • 384-well Optiplate

  • AlphaScreen-compatible microplate reader

Procedure:

  • Thaw all protein reagents on ice. Prepare serial dilutions of the test inhibitor in DMSO, followed by a 20-fold dilution in deionized water to create a 10X intermediate solution.[8]

  • In a 384-well plate, add the inhibitor solution. Add a corresponding amount of 5% DMSO in water to the positive and negative control wells.[8]

  • Add GDP-loaded KRAS(G12C) protein to all wells.[8]

  • Briefly centrifuge the plate and incubate for 30 minutes at room temperature to allow for covalent bond formation.[8]

  • Initiate the nucleotide exchange reaction by adding a mixture of SOS1 and GTP to the wells (excluding the negative control).[9]

  • Incubate for 30 minutes at room temperature.[9]

  • Add RBD-cRAF to the wells to bind to the newly formed GTP-bound KRAS(G12C).[8]

  • Add a mixture of AlphaLISA® Glutathione acceptor beads and AlphaScreen® Nickel Chelate donor beads.[8]

  • Incubate for 30 minutes at room temperature in the dark.[9]

  • Read the plate on an AlphaScreen-compatible microplate reader. The signal is inversely proportional to the inhibitor's activity.

Protocol 2: Cell-Based Phospho-ERK (p-ERK) Inhibition Assay

This assay assesses the inhibitor's ability to block the downstream KRAS signaling cascade by measuring the phosphorylation of ERK.

Materials:

  • KRAS G12C mutant cancer cell line (e.g., NCI-H358)

  • Cell culture medium and supplements

  • Test inhibitor

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • SDS-PAGE equipment

  • PVDF membrane

  • Primary antibodies (anti-p-ERK, anti-total-ERK, anti-GAPDH)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Seed KRAS G12C mutant cells in 6-well plates and allow them to adhere overnight.[10]

  • Treat the cells with a serial dilution of the inhibitor for a specified time (e.g., 2 hours). Include a vehicle control (DMSO).[10]

  • Wash the cells with cold PBS and lyse them with lysis buffer.[10]

  • Clarify the lysates by centrifugation and determine the protein concentration using a BCA assay.[10]

  • Denature equal amounts of protein by boiling in Laemmli buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.[10]

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies against p-ERK and total-ERK overnight at 4°C. A loading control like GAPDH should also be probed.[10]

  • Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[10]

  • Wash the membrane and apply a chemiluminescent substrate.

  • Acquire images using a digital imaging system and quantify the band intensities to determine the IC50.[10]

Protocol 3: Cell Viability Assay (CellTiter-Glo®)

This assay measures the effect of the inhibitor on the proliferation and viability of cancer cells.

Materials:

  • KRAS G12C mutant cancer cell line (e.g., NCI-H358)

  • 96-well clear-bottom white plates

  • Test inhibitor

  • CellTiter-Glo® Luminescent Cell Viability Assay kit

  • Luminometer

Procedure:

  • Seed KRAS G12C mutant cells in a 96-well plate at a density of 1,000-5,000 cells per well and allow them to attach overnight.[4][10]

  • Treat the cells with a serial dilution of the inhibitor for 72 hours. Include a vehicle control (DMSO).[4][10]

  • Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.[10]

  • Add an equal volume of CellTiter-Glo® reagent to each well.[4][10]

  • Mix on an orbital shaker for 2 minutes to induce cell lysis.[4][10]

  • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.[4][10]

  • Measure the luminescence using a luminometer. The signal is proportional to the number of viable cells.

  • Calculate IC50 values by plotting the luminescence signal against the logarithm of the inhibitor concentration.[4]

Conclusion and Future Directions

The 1-{2,7-diazaspiro[3.5]nonan-2-yl}prop-2-en-1-one derivatives represent a promising class of covalent inhibitors targeting the oncogenic KRAS G12C mutant. Their unique three-dimensional spirocyclic scaffold provides a valuable platform for developing potent and selective therapeutics. The data presented in this guide demonstrates that optimized derivatives exhibit low nanomolar potency in both biochemical and cellular assays, comparable to that of FDA-approved drugs.

Future research should focus on comprehensive preclinical profiling of the lead compounds, including in vivo efficacy in xenograft models and detailed pharmacokinetic and pharmacodynamic studies. Furthermore, exploring the potential of these derivatives in combination therapies, for instance with inhibitors of upstream or downstream signaling components, could be a promising strategy to overcome potential resistance mechanisms. The continued exploration of novel spirocyclic scaffolds holds great promise for the development of next-generation cancer therapies.

References

  • Potency and Safety of KRAS G12C Inhibitors in Solid Tumors: A Systematic Review. (URL: [Link])

  • Beyond KRAS(G12C): Biochemical and Computational Characterization of Sotorasib and Adagrasib Binding Specificity and the Critical Role of H95 and Y96. (URL: [Link])

  • Acquired resistance to KRAS G12C small-molecule inhibitors via genetic/nongenetic mechanisms in lung cancer. (URL: [Link])

  • Divarasib Displays Early-Phase Activity in KRAS G12C–Mutant Solid Tumors. (URL: [Link])

  • KRAS(G12C) Coupled Nucleotide Exchange Assay Kit (SOS1 mediated). (URL: [Link])

  • Evaluation of KRASG12C inhibitor responses in novel murine KRASG12C lung cancer cell line models. (URL: [Link])

  • Divarasib in the Evolving Landscape of KRAS G12C Inhibitors for NSCLC. (URL: [Link])

  • Single-Agent Divarasib (GDC-6036) in Solid Tumors with a KRAS G12C Mutation. (URL: [Link])

  • Interaction Mechanisms of KRAS G12C Inhibitors (Sotorasib and Adagrasib) with Human Serum Albumin: Insights from Spectroscopic and Molecular Docking Studies. (URL: [Link])

  • Discovery of ASP6918, a KRAS G12C inhibitor: Synthesis and structure-activity relationships of 1-{2,7-diazaspiro[3.5]non-2-yl}prop-2-en-1-one derivatives as covalent inhibitors with good potency and oral activity for the treatment of solid tumors. (URL: [Link])

  • Discovery and biological evaluation of 1-{2,7-diazaspiro[3.5]nonan-2-yl}prop-2-en-1-one derivatives as covalent inhibitors of KRAS G12C with favorable metabolic stability and anti-tumor activity. (URL: [Link])

  • AlphaScreen-Based Assays: Ultra-High-Throughput Screening for Small-Molecule Inhibitors of Challenging Enzymes and Protein-Protein Interactions. (URL: [Link])

  • Phospho-ERK Assays - Assay Guidance Manual. (URL: [Link])

  • p-ERK Lumit assay determines rank order of mutant KRAS inhibitors in various KRAS mutant cell lines. (URL: [Link])

  • KRAS(G12C) Coupled Nucleotide Exchange Assay Kit. (URL: [Link])

  • synthesis of 1-azaspiro[4.5]-7-decen-2-one from l- asparagine and l-aspartic acid. (URL: [Link])

  • oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design. (URL: [Link])

  • Synthesis of a Spirocyclic Oxetane-Fused Benzimidazole. (URL: [Link])

Sources

Comparative

Structural Validation of Spiro[3.5]nonane-1,3-dione: A Comparison of Analytical Workflows

Spirocyclic scaffolds are driving a paradigm shift in modern drug discovery. By increasing the fraction of sp³-hybridized carbons (Fsp³), spirocycles allow medicinal chemists to "escape flatland," resulting in molecules...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Spirocyclic scaffolds are driving a paradigm shift in modern drug discovery. By increasing the fraction of sp³-hybridized carbons (Fsp³), spirocycles allow medicinal chemists to "escape flatland," resulting in molecules with enhanced 3D structural complexity, improved solubility, and superior metabolic stability compared to traditional planar aromatic rings[1][2].

Among these emerging scaffolds, spiro[3.5]nonane-1,3-dione is a highly valuable building block. However, validating its synthesized structure presents a unique analytical challenge. The highly strained cyclobutane-1,3-dione ring undergoes rapid keto-enol tautomerization, and the central quaternary spiro carbon (C4) is invisible to standard 1D ¹H NMR.

As an Application Scientist, I have designed this guide to objectively compare the performance of routine analytical methods against an Advanced 2D NMR + HRMS Workflow . By understanding the causality behind these experimental choices, researchers can establish a self-validating system to unambiguously confirm spirocyclic structures.

The Causality of Analytical Choices: Why Routine Methods Fail

When chemists synthesize spiro[3.5]nonane-1,3-dione, they logically expect a symmetric 1,3-dione structure. However, in polar solvents like DMSO-d₆, the molecule exists almost exclusively as its enol tautomer (3-hydroxy-spiro[3.5]non-2-en-1-one). This shift occurs to relieve the severe dipole-dipole repulsion between the adjacent carbonyl groups and is stabilized by hydrogen bonding.

Relying solely on routine 1D ¹H NMR leads to immediate structural ambiguity. Instead of observing the expected active methylene protons at C2 (~δ 3.5 ppm), the spectrum reveals a vinylic proton at δ 5.17 ppm and a broad enol hydroxyl proton at δ 11.02 ppm[3]. Without mapping the connectivity across the quaternary spiro center, a 1D NMR spectrum cannot differentiate the target spirocycle from a rearranged isomer or a ring-opened byproduct. Therefore, higher-order techniques like 2D NMR or Single-Crystal X-Ray Diffraction (SCXRD) are strictly required[4].

Workflow A Synthesized Spiro[3.5]nonane-1,3-dione B Routine 1D NMR (Ambiguous Enol/Keto) A->B Quick Screen C Advanced 2D NMR + HRMS (Recommended) A->C Comprehensive D SCXRD (Solid-State) A->D Crystallization E Incomplete Validation (High Risk) B->E Fails at C4 F Validated Solution State (High Confidence) C->F HMBC Mapping G Validated Solid State (Absolute Structure) D->G Bragg Diffraction

Decision tree for structural validation of spiro[3.5]nonane-1,3-dione.

Methodological Comparison: Evaluating Validation Workflows

To establish a self-validating system, we must compare the efficacy of the Advanced 2D NMR + HRMS Workflow (the recommended product) against standard alternatives.

Quantitative Performance Comparison
Analytical WorkflowTurnaround TimeTautomeric ResolutionSpiro Center (C4) ValidationCost & Resource IntensityPrimary Use Case
Routine 1D NMR + LRMS < 30 minutesPoor (Ambiguous)Fails to confirm connectivityLowReaction monitoring
Advanced 2D NMR + HRMS 2 - 4 hoursHigh (Solution State)Definitive (via HMBC mapping)MediumPrimary structural validation
Single-Crystal X-Ray (SCXRD) Days to WeeksHigh (Solid State)Absolute 3D ConformationHighIP filing / Final characterization

While SCXRD provides the absolute spatial arrangement of atoms via Bragg's law of diffraction[4], it requires the growth of high-quality single crystals—a bottleneck that can delay drug development pipelines. The Advanced 2D NMR + HRMS Workflow provides equivalent structural confidence in a fraction of the time by leveraging heteronuclear multiple bond correlations (HMBC) to "see" the invisible spiro carbon.

Step-by-Step Methodology: Advanced 2D NMR + HRMS Workflow

This protocol is designed as a self-validating system. Every step includes a causal explanation to ensure data integrity and technical accuracy.

Step 1: Sample Preparation & Tautomeric Locking
  • Procedure: Dissolve 15-20 mg of the synthesized spiro[3.5]nonane-1,3-dione in 0.6 mL of anhydrous DMSO-d₆.

  • Causality: DMSO-d₆ is selected over CDCl₃ because its strong hydrogen-bond accepting nature effectively "locks" the molecule into the enol tautomer. This prevents line broadening caused by intermediate keto-enol exchange rates, ensuring sharp, highly resolved peaks for 2D NMR acquisition.

Step 2: High-Resolution Mass Spectrometry (HRMS) Analysis
  • Procedure: Dilute a 1 µL aliquot of the sample in LC-MS grade methanol. Analyze via Electrospray Ionization Time-of-Flight (ESI-TOF) MS in negative ion mode .

  • Causality: The enol form of a cyclobutane-1,3-dione is highly acidic (pKa ~4-5). Using negative ionization mode efficiently deprotonates the enol hydroxyl, yielding a strong [M-H]⁻ signal at m/z 151.0764. This exact mass self-validates the molecular formula (C₉H₁₂O₂) before NMR interpretation begins.

Step 3: NMR Acquisition Parameters
  • Procedure: Acquire standard ¹H and ¹³C spectra. Follow immediately with ¹H-¹³C HSQC (to map direct C-H bonds) and ¹H-¹³C HMBC.

  • Causality: Set the HMBC long-range coupling delay to optimize for nJCH​=8 Hz. The quaternary spiro carbon (C4) has no attached protons, meaning it can only be detected via 2-bond ( 2J ) and 3-bond ( 3J ) couplings from adjacent protonated carbons.

Step 4: Data Processing & Self-Validation Logic
  • Procedure: Process the HMBC map to confirm the spiro linkage.

  • Causality: You must observe cross-peaks between the vinylic enol proton (H2 at δ 5.17) and the spiro carbon (C4 at δ 44.69). Simultaneously, the equatorial/axial protons of the cyclohexane ring (H5/H9 at δ 2.45-2.25) must also show strong 3J correlations to C4. If both rings couple to the exact same quaternary carbon resonance, the spirocyclic structure is definitively validated.

HMBC H2 H2 (δ 5.17) C1 C1/C3 (Carbonyl) H2->C1 2J C4 C4 (Spiro Center) H2->C4 3J (Critical) H5 H5/H9 (Cyclohexane) H5->C1 3J H5->C4 2J/3J (Critical)

Critical HMBC NMR correlations required to validate the quaternary spiro center.

Conclusion

Validating complex 3D architectures like spiro[3.5]nonane-1,3-dione requires moving beyond the limitations of routine 1D NMR. By understanding the thermodynamic drive toward enolization and strategically applying an Advanced 2D NMR + HRMS workflow , researchers can confidently validate the quaternary spiro center without the extensive lead times associated with X-ray crystallography. This approach ensures high-fidelity structural data, accelerating the integration of spirocycles into downstream drug discovery pipelines.

References

  • The Spirocycle Surge in Drug Discovery Drug Hunter URL:[Link]

  • Full article: Have spirocyclic scaffolds been properly utilized in recent drug discovery efforts? Taylor & Francis Online URL:[Link]

  • X-ray Crystallography and NMR: Complementary Views of Structure and Dynamics Stanford University URL:[Link]

  • Structural Characterization Methods: NMR, X-Ray Crystallography kbDNA URL:[Link]

Sources

Validation

Escaping Flatland: A Comparative ADME Guide to 7-Oxa-2-azaspiro[3.5]nonane vs. Piperidine Scaffolds

Executive Summary & Mechanistic Rationale The piperidine ring is a ubiquitous structural motif in medicinal chemistry, featured in over 70 FDA-approved drugs[1]. Despite its historical success, traditional piperidine sca...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

By: Senior Application Scientist

Executive Summary & Mechanistic Rationale

The piperidine ring is a ubiquitous structural motif in medicinal chemistry, featured in over 70 FDA-approved drugs[1]. Despite its historical success, traditional piperidine scaffolds often suffer from "flatland" liabilities. Their relatively planar geometry and high lipophilicity can lead to suboptimal Absorption, Distribution, Metabolism, and Excretion (ADME) properties, including poor aqueous solubility and off-target toxicity[2].

To overcome these developmental bottlenecks, medicinal chemists are increasingly utilizing spirocyclic bioisosteres[3]. The incorporation of the 7-oxa-2-azaspiro[3.5]nonane scaffold represents a strategic leap into three-dimensional chemical space. By introducing orthogonal ring systems and an oxygen heteroatom, this scaffold dramatically increases the fraction of sp³-hybridized carbons (Fsp³). This structural shift lowers the LogD, modulates the basicity (pKa) of the amine, and disrupts crystal lattice packing, thereby significantly enhancing aqueous solubility and altering metabolic clearance pathways[3][4].

Quantitative ADME Comparison

Understanding the physicochemical differences between these scaffolds is critical for lead optimization. The table below synthesizes comparative data and the underlying causality for these property shifts.

ParameterPiperidine (Reference)7-Oxa-2-azaspiro[3.5]nonaneMechanistic Causality / Rationale
Structural Geometry (Fsp³) Lower (Planar-leaning chair)High (Rigid 3D orthogonal rings)Spiro-fusion forces a 3D exit vector, escaping "flatland" and increasing target specificity while reducing promiscuous protein binding[3].
Lipophilicity (LogD at pH 7.4) Baseline (Often >2.0)Typically -0.5 to -1.0 lowerThe oxygen heteroatom and 3D volume disruption generally reduce lipophilicity compared to flat carbocyclic analogs[3].
Basicity (pKa) ~11.2 (Highly Basic)~7.4 to 10.5 (Modulated)The inductive electron-withdrawing effect of the oxa- substitution lowers the pKa, reducing the physiological cation fraction[4][5].
Aqueous Solubility ModerateEnhancedDisruption of planar pi-stacking and crystal lattice energy significantly improves thermodynamic solubility[6].
In Vivo Toxicity Baseline (e.g., Cardiotoxic)Up to 5.0-fold reductionLowered pKa reduces the effective concentration of the active cation at physiological pH, mitigating off-target ion channel blockade[4].

Logical ADME Modulation Workflow

The transition from a flat piperidine to a 3D spirocycle triggers a cascade of favorable pharmacokinetic changes. The logical relationship of this scaffold hopping strategy is visualized below.

ADME_Workflow Piperidine Piperidine Scaffold (Planar, High LogD, Basic) Spirocycle 7-oxa-2-azaspiro[3.5]nonane (3D Fsp3, Modulated pKa) Piperidine->Spirocycle Bioisosteric Scaffold Hopping Solubility Enhanced Aqueous Solubility (Disrupted Crystal Packing) Spirocycle->Solubility Toxicity Reduced Off-Target Toxicity (Lowered Active Cation) Spirocycle->Toxicity Metabolism Altered Metabolic Clearance (Steric Shielding) Spirocycle->Metabolism

Logical relationship of ADME modulation via spirocyclic scaffold hopping.

Case Studies in Scaffold Hopping

A. Mitigating Cardiotoxicity in Anesthetics

In a recent study developing alternatives to the local anesthetic bupivacaine, researchers replaced the central piperidine ring with aza-spirocycles, including 7-oxa-2-azaspiro[3.5]nonane[4]. The parent piperidine in bupivacaine is highly basic (pKa 8.2). The spirocyclic replacement dropped the pKa to approximately 7.4[4]. Mechanistic Insight: At physiological pH (7.4), this lower pKa drastically reduces the effective concentration of the protonated active cation. Consequently, the 7-oxa-2-azaspiro[3.5]nonane analogue exhibited a 5.0-fold increase in the lethal dose in murine models, significantly mitigating the cardiotoxicity historically associated with piperidine-based anesthetics while maintaining efficacy[4].

B. Enhancing Solubility of Hedgehog Pathway Inhibitors

Sonidegib, a Hedgehog signaling pathway inhibitor, suffers from low aqueous solubility[6]. Replacing its 2,6-dimethylmorpholine or piperidine-like peripheral motifs with 7-oxa-2-azaspiro[3.5]nonane yielded analogues with increased kinetic solubility and reduced cytotoxicity in NIH3T3 cells[6]. Mechanistic Insight: The rigid, 3D architecture of the spirocycle disrupts the planar packing of the parent molecule. This lowers the crystal lattice energy, allowing water molecules to more easily solvate the compound, thereby improving its thermodynamic solubility profile.

Self-Validating Experimental Protocols

As a Senior Application Scientist, I emphasize that ADME protocols must be self-validating. The causality behind each step ensures data integrity and reproducibility when comparing spirocycles to piperidines.

Protocol A: Thermodynamic Aqueous Solubility Profiling
  • Preparation: Dilute a 10 mM DMSO stock of the test compound into PBS (pH 7.4) to a final concentration of 200 µM, ensuring the final DMSO concentration does not exceed 2%.

    • Causality: Initiating from a DMSO stock mimics standard high-throughput screening (HTS) workflows. Capping DMSO at 2% prevents the co-solvent from artificially inflating the apparent aqueous solubility of the spirocycle.

  • Incubation: Incubate the solution at 37°C for 24 hours under constant orbital shaking (300 rpm).

    • Causality: Shaking accelerates the transition from a metastable supersaturated state to thermodynamic equilibrium, ensuring the precipitated fraction represents the true crystalline solid limit.

  • Separation: Centrifuge at 10,000 x g for 15 minutes, followed by supernatant filtration through a 0.22 µm PTFE membrane.

    • Causality: Dual-phase separation guarantees that sub-micron colloidal aggregates are removed, preventing false-positive UV absorbance readings.

  • Quantification: Analyze the filtrate via HPLC-UV against a matrix-matched calibration curve.

    • Causality: Matrix-matching the standards compensates for any UV baseline shifts caused by the PBS buffer, establishing a self-validating analytical system.

Protocol B: Microsomal Stability (Intrinsic Clearance, CL_int)

Experimental_Workflow PreIncubation 1. Pre-Incubation (HLM + Compound) Initiation 2. NADPH Addition (Start CYP450) PreIncubation->Initiation Quenching 3. ACN Quench (Denature Proteins) Initiation->Quenching Analysis 4. LC-MS/MS (Quantify Parent) Quenching->Analysis

Step-by-step workflow for self-validating microsomal stability (CL_int) profiling.

  • Pre-Incubation: Incubate 1 µM of the 7-oxa-2-azaspiro[3.5]nonane derivative with 0.5 mg/mL Human Liver Microsomes (HLM) in 100 mM potassium phosphate buffer (pH 7.4) at 37°C for 5 minutes.

    • Causality: Pre-incubation establishes thermal equilibrium and allows for the assessment of non-CYP mediated degradation or non-specific protein binding before the enzymatic reaction begins.

  • Initiation: Start the reaction by adding 1 mM NADPH.

    • Causality: NADPH is the obligate electron donor for Cytochrome P450 enzymes. Its precise addition acts as a synchronized "start switch" for oxidative metabolism, allowing accurate kinetic tracking.

  • Quenching: At intervals of 0, 5, 15, 30, and 60 minutes, remove aliquots and immediately quench in 3 volumes of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide).

    • Causality: The organic solvent rapidly denatures CYP enzymes, halting the reaction instantly. The internal standard corrects for volumetric pipetting errors and MS matrix ionization suppression.

  • Analysis: Perform LC-MS/MS analysis to calculate the elimination rate constant ( k ) and Intrinsic Clearance ( CLint​ ).

    • Causality: Monitoring the disappearance of the parent compound rather than the appearance of metabolites provides a universal metric for metabolic liability, irrespective of the specific degradation pathway.

References

  • A Comparative Analysis of Azaspiro[3.5]nonane and Other Spirocycles in Drug Discovery - benchchem.com
  • Sonidegib bioisosteres activity and ADME properties - enamine.net
  • Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - nih.gov
  • A Comparative Analysis of the ADME Properties of Piperidine Isomers for Drug Discovery - benchchem.com
  • Replacement of a piperidine ring with aza-spirocycles reduces cardiotoxicity of a local anesthetic - chemrxiv.org
  • Analogues of Piperidine for Drug Design - enamine.net

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 6,8-Dioxa-2-azaspiro[3.5]nonane

As a Senior Application Scientist, handling novel spirocyclic building blocks requires moving beyond basic compliance and understanding the physicochemical mechanisms that dictate safety. 6,8-Dioxa-2-azaspiro[3.5]nonane...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, handling novel spirocyclic building blocks requires moving beyond basic compliance and understanding the physicochemical mechanisms that dictate safety. 6,8-Dioxa-2-azaspiro[3.5]nonane (CAS: 93686-71-6) [1] is a highly valuable structural motif in modern drug discovery. By replacing flat, sp2-hybridized rings like morpholine or piperazine with this sp3-rich azaspiroketal, medicinal chemists can dramatically improve a drug candidate's metabolic stability, reduce hERG channel toxicity, and selectively enhance lipid membrane permeabilization[2].

However, this exact mechanism of action—membrane permeabilization—means that accidental dermal or mucosal exposure to this compound can result in rapid cellular disruption[2]. Furthermore, as a secondary amine, it acts as both a nucleophile and a base, presenting specific irritant hazards (H315, H319, H335)[3]. The following guide provides a self-validating, mechanistically grounded operational framework for handling this chemical safely.

Physicochemical & Hazard Profile

Understanding the intrinsic properties of 6,8-Dioxa-2-azaspiro[3.5]nonane is the first step in risk mitigation. The spiroacetal core is stable under basic conditions but can undergo ring-opening in the presence of strong aqueous acids, while the secondary amine dictates its localized toxicity.

Table 1: Hazard Summary and Mechanistic Causality

Property / HazardValue / ClassificationMechanistic Causality
CAS Number 93686-71-6[1]Unique identifier for regulatory tracking and inventory logging.
Molecular Formula C6H11NO2[1]Low molecular weight (129.16 g/mol )[1] increases the risk of volatility and aerosolization during transfer.
Skin/Eye Irritation Category 2 (H315, H319)[3]The basicity of the secondary amine causes localized saponification of lipid bilayers in the skin and cornea upon contact.
Respiratory Toxicity Category 3 (H335)[3]Inhalation of vapors or fine particulate dust disrupts mucosal pH, triggering acute inflammatory cascades in the respiratory tract.

Personal Protective Equipment (PPE) Matrix

Do not rely on default laboratory PPE. The specific chemical architecture of azaspiro compounds demands targeted protective barriers.

Table 2: PPE Matrix and Operational Causality

PPE CategorySpecificationOperational Causality
Hand Protection Nitrile Gloves (>0.11 mm thickness)Standard latex is highly permeable to low-molecular-weight amines. Nitrile provides a non-polar, chemical-resistant barrier against the lipophilic spiro-core.
Eye Protection ANSI Z87.1 Chemical Splash GogglesStandard safety glasses lack orbital seals. Goggles are mandatory to prevent basic aerosols from causing irreversible corneal saponification.
Body Protection Flame-Resistant (FR) Lab CoatProtects against incidental contact. FR material is required because amine coupling reactions often utilize highly flammable solvents (e.g., DMF, THF).
Respiratory Class II Type A2 Fume HoodMust maintain a face velocity of 80-100 fpm to actively capture volatile amine vapors and prevent respiratory irritation[3].

Operational Workflows & Methodologies

Every protocol must be a self-validating system. The following methodologies incorporate built-in verification steps to ensure safety at every phase of the operation.

Protocol 1: Safe Weighing and Reaction Setup
  • Environmental Verification: Before opening the reagent, verify the fume hood monitor reads a face velocity of 80-100 fpm. Ensure a squirt bottle of 5% aqueous citric acid is within arm's reach for emergency neutralization.

  • PPE Donning: Equip nitrile gloves, chemical splash goggles, and a fully buttoned FR lab coat.

  • Static Elimination (Crucial Step): Azaspiro compounds, particularly in powder form, can accumulate static charge. Pass the sealed container over an anti-static bar or use a zero-stat gun. Validation: The powder should not cling to the upper walls of the vial.

  • Transfer: Using a grounded stainless-steel spatula, transfer the required mass of 6,8-Dioxa-2-azaspiro[3.5]nonane into a pre-tared, sealable reaction vessel.

  • System Closure: Seal the reaction vessel before removing it from the fume hood to prevent ambient contamination.

  • Decontamination: Wipe the exterior of the reagent vial and the analytical balance with a Kimwipe dampened with 70% isopropanol.

Protocol 2: Chemical Spill Neutralization
  • Isolation: Immediately halt work. If the spill exceeds 50 mL or 50 g, evacuate the immediate area and alert Environmental Health and Safety (EHS).

  • Mechanistic Neutralization: NEVER use bleach (sodium hypochlorite) on an amine spill. Secondary amines react violently with hypochlorite to form highly unstable, toxic, and explosive chloramines. Instead, spray the spill with 5% aqueous citric acid or cover it with solid sodium bisulfate. This protonates the amine, converting it into a non-volatile, water-soluble ammonium salt.

  • Validation: Touch a strip of universal pH paper to the edge of the neutralized spill. The protocol is validated when the pH reads between 6.0 and 7.0.

  • Absorption & Collection: Absorb the neutralized liquid using inert diatomaceous earth[3]. Sweep the material using a non-sparking brush and deposit it into a designated hazardous waste container.

  • Final Wash: Wash the affected surface with copious amounts of soap and water to remove residual organic matter[3].

Workflow Visualization

G A Pre-Operation Risk Assessment B PPE Donning (Gloves, Goggles, Coat) A->B C Fume Hood Transfer & Weighing B->C D Reaction Execution (Closed System) C->D E Spill / Exposure Detected? D->E F Emergency Response (Citric Acid Neutralization) E->F Yes G Standard Cleanup (Isopropanol Wipe) E->G No H Segregated Waste Disposal F->H G->H

Operational workflow and emergency response logic for handling azaspirocyclic compounds.

Disposal Plan and Waste Segregation

Improper disposal of secondary amines can lead to catastrophic downstream reactions in waste carboys.

  • Strict Segregation: Amine waste must be strictly segregated from halogenated solvents, strong oxidizers, and aldehydes.

  • Causality: Mixing amines with aldehydes in a waste stream can lead to highly exothermic imine-formation reactions, potentially over-pressurizing the container and causing a chemical rupture.

  • Labeling: All waste containers must be explicitly labeled as "Basic Organic Waste - Contains Secondary Amines" to ensure EHS personnel process the waste stream through the correct incineration protocols[3].

References

  • Title: 6,8-Dioxa-2-azaspiro[3.5]nonane CAS#93686-71-6 | Global PFAS Screening Tool Source: ChemRadar URL: [Link]

  • Title: Indolyl Azaspiroketal Mannich Bases Are Potent Antimycobacterial Agents with Selective Membrane Permeabilizing Effects and in Vivo Activity Source: Journal of Medicinal Chemistry - ACS Publications URL: [Link]

Sources

© Copyright 2026 BenchChem. All Rights Reserved.